Product packaging for R-2-Hydroxy-3-butenyl glucosinolate(Cat. No.:)

R-2-Hydroxy-3-butenyl glucosinolate

Cat. No.: B1241877
M. Wt: 389.4 g/mol
InChI Key: MYHSVHWQEVDFQT-INZKYMGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-2-Hydroxy-3-butenyl glucosinolate, more commonly known as Progoitrin, is a prominent aliphatic glucosinolate found extensively in economically important species of the Brassicaceae family, including cabbage, broccoli, Brussels sprouts, and rapeseed . This specialized plant metabolite is characterized by its core structure consisting of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain (R-group) derived from the amino acid methionine . The compound has a molecular formula of C11H19NO10S2 and a molecular weight of 389.4 g/mol . The primary research interest in this compound stems from its central role in the "glucosinolate-myrosinase system," often described as the plant's "mustard oil bomb" defense mechanism . When plant tissue is damaged, this compound is hydrolyzed by the enzyme myrosinase, leading to the formation of goitrin (5-vinyloxazolidine-2-thione) . Goitrin is a well-characterized goitrogenic agent, meaning it can interfere with thyroid hormone synthesis, an activity that acts as a feeding deterrent to generalist herbivores and is a key focus of ecological and agricultural studies . Recent research also highlights how structurally diverse glucosinolates like this compound shape the assembly of distinct leaf-associated bacterial communities, influencing the recruitment of specific taxa such as Comamonadaceae and Oxalobacteraceae, which is a valuable application in plant-microbiome research . This product is offered as a high-purity chemical standard to support advanced analytical and biological research. Applications include use as a reference standard in metabolomics studies , for investigating plant defense mechanisms and insect-plant interactions , for profiling glucosinolate content in food science , and for exploring the biochemical pathways of specialized plant metabolism . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human or veterinary consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO10S2 B1241877 R-2-Hydroxy-3-butenyl glucosinolate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO10S2

Molecular Weight

389.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6+,8+,9-,10+,11-/m0/s1

InChI Key

MYHSVHWQEVDFQT-INZKYMGHSA-N

Isomeric SMILES

C=C[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

epi-progoitrin
epiprogoitrin
progoitrin
progoitrin, (S)-isomer
progoitrin, monopotassium salt

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the R-2-Hydroxy-3-butenyl Glucosinolate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of sulfur- and nitrogen-containing secondary metabolites predominantly found in the Brassicaceae family. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, which have been recognized for their potential health benefits, including anti-cancer properties. One such glucosinolate of significant interest is R-2-hydroxy-3-butenyl glucosinolate, also known as progoitrin. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies for its study.

Core Biosynthesis Pathway of Aliphatic Glucosinolates

The biosynthesis of aliphatic glucosinolates, including this compound, originates from the amino acid methionine. The pathway can be broadly divided into three stages: side-chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications.

Side-Chain Elongation of Methionine

The carbon backbone of methionine is elongated through a series of reactions analogous to the leucine biosynthesis pathway. This iterative process adds methylene groups to the side chain.

  • Deamination: Methionine is first deaminated to form 4-methylthio-2-oxobutanoate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT).

  • Condensation: The resulting 2-oxo acid undergoes condensation with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate synthase (MAMS).[1][2][3][4]

  • Isomerization and Oxidative Decarboxylation: The product of the condensation reaction is then isomerized and subsequently oxidatively decarboxylated to yield a chain-elongated 2-oxo acid.

  • Transamination: The elongated 2-oxo acid is then transaminated to form the corresponding chain-elongated methionine homolog, such as dihomomethionine, trihomomethionine, etc.

Formation of the Core Glucosinolate Structure

The chain-elongated methionine homologs are then converted into the core glucosinolate structure through a series of enzymatic reactions.

  • Conversion to Aldoxime: The amino acid is converted to an aldoxime by a cytochrome P450 monooxygenase of the CYP79 family.

  • Formation of Thiohydroximic Acid: The aldoxime is then converted to a thiohydroximic acid derivative.

  • S-Glucosylation: The thiohydroximic acid is subsequently glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase to form a desulfoglucosinolate.

  • Sulfation: Finally, the desulfoglucosinolate is sulfated by a sulfotransferase to yield the intact glucosinolate.

Secondary Side-Chain Modifications: The Final Step to this compound

This compound is synthesized from its immediate precursor, 3-butenyl glucosinolate (gluconapin). This final conversion step is a hydroxylation reaction.

  • Hydroxylation of Gluconapin: The conversion of 3-butenyl glucosinolate to this compound is catalyzed by a 2-oxoglutarate-dependent dioxygenase (ODD).[5][6][7] In Chinese kale, the genes BocODD1 and BocODD2 have been identified to be involved in this specific hydroxylation step.

Visualization of the Biosynthesis Pathway

This compound Biosynthesis cluster_chain_elongation Side-Chain Elongation cluster_core_structure Core Structure Formation cluster_side_chain_modification Side-Chain Modification Methionine Methionine 4-Methylthio-2-oxobutanoate 4-Methylthio-2-oxobutanoate Methionine->4-Methylthio-2-oxobutanoate BCAT 2-(2'-Methylthioethyl)malate 2-(2'-Methylthioethyl)malate 4-Methylthio-2-oxobutanoate->2-(2'-Methylthioethyl)malate MAMS 3-(2'-Methylthioethyl)malate 3-(2'-Methylthioethyl)malate 2-(2'-Methylthioethyl)malate->3-(2'-Methylthioethyl)malate Isomerase 5-Methylthio-2-oxopentanoate 5-Methylthio-2-oxopentanoate 3-(2'-Methylthioethyl)malate->5-Methylthio-2-oxopentanoate Oxidative Decarboxylation Dihomomethionine Dihomomethionine 5-Methylthio-2-oxopentanoate->Dihomomethionine BCAT Aldoxime Aldoxime Dihomomethionine->Aldoxime CYP79 Thiohydroximic acid Thiohydroximic acid Aldoxime->Thiohydroximic acid CYP83 Desulfoglucosinolate Desulfoglucosinolate Thiohydroximic acid->Desulfoglucosinolate UGT 3-Butenyl glucosinolate\n(Gluconapin) 3-Butenyl glucosinolate (Gluconapin) Desulfoglucosinolate->3-Butenyl glucosinolate\n(Gluconapin) SOT This compound\n(Progoitrin) This compound (Progoitrin) 3-Butenyl glucosinolate\n(Gluconapin)->this compound\n(Progoitrin) ODD (e.g., BocODD1/2)

Caption: Biosynthesis pathway of this compound.

Quantitative Data

The concentration of this compound (progoitrin) and its precursor, 3-butenyl glucosinolate (gluconapin), varies significantly among different Brassica species and even between different tissues within the same plant.[8][9][10][11] The expression levels of the biosynthetic genes, particularly the ODDs, are a key determinant of the final concentration of progoitrin.

GlucosinolateSpeciesTissueConcentration (µmol/g dry weight)Reference
Progoitrin Brassica rapaTurnip Greens0.38 - 2.26[9]
Brassica rapaTurnip Tops-[9]
Brassica napusSeedsVaries with genotype
Chinese CabbageLeaf LaminaMean > 1000.00 µmol/kg[10]
Gluconapin Brassica rapaTurnip Greens9.65 - 16.02[9]
Brassica rapaTurnip Tops-[9]
Kimchi-0.00 - 5.85[12]
Chinese CabbageLeaf LaminaMean > 1000.00 µmol/kg[10]

Quantitative Trait Locus (QTL) Mapping Data for Progoitrin Content in Brassica rapa

QTLChromosomeLOD ScorePhenotypic Variance Explained (%)Reference
qPH1A2> 4.05 - 19[13]
qPH4A7> 4.05 - 19[13]
-A03--[14]

Experimental Protocols

Glucosinolate Extraction and Analysis by HPLC-UV

This protocol describes the extraction of glucosinolates from plant material and their analysis as desulfoglucosinolates using HPLC with UV detection.[15][16][17][18]

Materials:

  • 70% (v/v) Methanol

  • DEAE-Sephadex A-25

  • Aryl sulfatase (from Helix pomatia)

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Sinigrin standard

Procedure:

  • Extraction:

    • Homogenize fresh or freeze-dried plant material in hot 70% methanol to inactivate myrosinase.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction and pool the supernatants.

  • Desulfation:

    • Prepare a mini-column with DEAE-Sephadex A-25.

    • Load the glucosinolate extract onto the column.

    • Wash the column with water to remove impurities.

    • Apply aryl sulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.

    • Elute the desulfoglucosinolates with ultrapure water.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile. A typical gradient starts with a low percentage of acetonitrile, which is gradually increased.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 229 nm.

    • Quantification: Use an external standard curve of desulfosinigrin for quantification.

HPLC Analysis Workflow PlantMaterial Plant Material (Fresh or Freeze-dried) Homogenization Homogenization in Hot 70% Methanol PlantMaterial->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant DEAEColumn Load on DEAE-Sephadex Column Supernatant->DEAEColumn Wash Wash Column DEAEColumn->Wash Sulfatase Add Aryl Sulfatase (Incubate Overnight) Wash->Sulfatase Elution Elute Desulfoglucosinolates Sulfatase->Elution HPLC HPLC-UV Analysis (229 nm) Elution->HPLC

Caption: Workflow for glucosinolate analysis by HPLC-UV.

Intact Glucosinolate Analysis by LC-MS/MS

This method allows for the analysis of intact glucosinolates without the need for desulfation.[12][19][20][21][22]

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Procedure:

  • Extraction:

    • Extract glucosinolates from plant material as described in the HPLC-UV protocol.

  • LC Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.

  • MS/MS Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. A common transition for all glucosinolates is the loss of the sulfate group (SO₃⁻, m/z 97).

    • Quantification: Use a standard curve of an appropriate glucosinolate standard.

Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the expression levels of genes involved in the this compound biosynthesis pathway.[23][24][25]

Procedure:

  • RNA Extraction:

    • Extract total RNA from the plant tissue of interest using a suitable kit or protocol.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • qRT-PCR:

    • Perform real-time PCR using gene-specific primers for the target genes (e.g., ODD1, ODD2) and a reference gene (e.g., actin or ubiquitin) for normalization.

    • Use a SYBR Green-based detection method.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.

qRT-PCR Workflow PlantTissue Plant Tissue RNAExtraction Total RNA Extraction PlantTissue->RNAExtraction cDNA cDNA Synthesis RNAExtraction->cDNA qPCR Quantitative Real-Time PCR (SYBR Green) cDNA->qPCR DataAnalysis Data Analysis (ΔΔCt method) qPCR->DataAnalysis

Caption: Workflow for gene expression analysis by qRT-PCR.

RNA Interference (RNAi) for Gene Silencing

RNAi can be used to specifically silence the expression of genes, such as the ODDs, to confirm their function in the biosynthesis of this compound.[26][27][28][29][30]

General Procedure:

  • Construct Design: Design an RNAi construct containing an inverted repeat of a fragment of the target gene, separated by an intron.

  • Transformation: Introduce the RNAi construct into the plant using Agrobacterium tumefaciens-mediated transformation.

  • Selection and Regeneration: Select and regenerate transgenic plants.

  • Analysis: Analyze the transgenic plants for reduced expression of the target gene (using qRT-PCR) and a corresponding change in the glucosinolate profile (using HPLC or LC-MS/MS), specifically a decrease in this compound and an accumulation of 3-butenyl glucosinolate.

Conclusion

The biosynthesis of this compound is a multi-step process that begins with the amino acid methionine and involves chain elongation, core structure formation, and a final, crucial hydroxylation step. Understanding this pathway at a molecular and biochemical level is essential for researchers in plant science, nutrition, and drug development. The experimental protocols provided in this guide offer a starting point for the detailed investigation of this important secondary metabolite and its biosynthesis. Further research into the regulation of this pathway and the kinetic properties of the involved enzymes will provide a more complete picture and may open up new avenues for the metabolic engineering of Brassica crops with enhanced nutritional or pharmaceutical value.

References

The Biological Activity of 2-Hydroxy-3-Butenyl Glucosinolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-butenyl glucosinolate, also known as progoitrin, is a naturally occurring sulfur-containing compound predominantly found in cruciferous vegetables of the Brassica genus, such as cabbage, Brussels sprouts, and rapeseed.[1][2] Upon plant tissue damage, progoitrin is hydrolyzed by the enzyme myrosinase, leading to the formation of several bioactive compounds. This technical guide provides an in-depth overview of the biological activities of 2-hydroxy-3-butenyl glucosinolate and its primary hydrolysis products, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Hydrolysis of 2-Hydroxy-3-Butenyl Glucosinolate

The enzymatic hydrolysis of 2-hydroxy-3-butenyl glucosinolate is a critical step in the generation of its biologically active derivatives. The primary and most studied hydrolysis product is goitrin ((S)-5-vinyl-1,3-oxazolidine-2-thione), a potent inhibitor of thyroid peroxidase.[2][3] The unstable intermediate, 2-hydroxy-3-butenyl isothiocyanate, spontaneously cyclizes to form goitrin.[2] Under different conditions, other hydrolysis products can also be formed, including 1-cyano-2-hydroxy-3-butene (crambene) and epithionitriles.

Progoitrin Hydrolysis Progoitrin 2-Hydroxy-3-butenyl Glucosinolate (Progoitrin) Myrosinase Myrosinase Progoitrin->Myrosinase Isothiocyanate 2-Hydroxy-3-butenyl Isothiocyanate (unstable) Myrosinase->Isothiocyanate Hydrolysis Goitrin Goitrin ((S)-5-vinyl-1,3-oxazolidine-2-thione) Isothiocyanate->Goitrin Spontaneous cyclization Crambene 1-Cyano-2-hydroxy-3-butene (Crambene) Isothiocyanate->Crambene Rearrangement

Figure 1: Hydrolysis pathway of 2-hydroxy-3-butenyl glucosinolate (progoitrin).

Quantitative Biological Activity

The biological effects of 2-hydroxy-3-butenyl glucosinolate and its derivatives have been quantified in various studies. The data below summarizes key findings on their inhibitory and cytotoxic activities.

CompoundBiological ActivityAssay SystemQuantitative DataReference(s)
Goitrin Inhibition of thyroidal radioiodine uptakeHuman subjects194 µmol resulted in inhibition[4][5][6]
No inhibition of thyroidal radioiodine uptakeHuman subjects77 µmol showed no inhibition[4][5][6]
Anti-influenza virus (H1N1) activityMadin-Darby canine kidney (MDCK) cellsIC50: 0.19 µM[3]
1-Cyano-2-hydroxy-3-butene (Crambene) CytotoxicityHuman colorectal cancer cells (SNU-C5)IC50: 3.7 µM[7]
CytotoxicityHuman breast cancer cells (MCF7)IC50: 55.24 µM (48h)[8]
Methimazole (MMI) (Reference TPO inhibitor) Thyroid peroxidase inhibitionin vitro AUR-TPO assayIC50: 0.11 µM[9]

Primary Biological Activity: Antithyroid Effects

The most well-documented biological effect of 2-hydroxy-3-butenyl glucosinolate is the antithyroid activity of its hydrolysis product, goitrin.

Mechanism of Action: Inhibition of Thyroid Peroxidase

TPO Inhibition Goitrin Goitrin TPO Thyroid Peroxidase (TPO) Goitrin->TPO Iodine Iodine (I₂) TPO->Iodine Oxidation Iodide Iodide (I⁻) Iodide->TPO Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Hormones Thyroid Hormones (T3, T4) Thyroglobulin->Hormones

Figure 2: Goitrin's inhibition of thyroid peroxidase (TPO).

Other Biological Activities and Signaling Pathways

Beyond its antithyroid effects, hydrolysis products of 2-hydroxy-3-butenyl glucosinolate may modulate other cellular pathways, although research in this area is less extensive.

Cytotoxicity of 1-Cyano-2-hydroxy-3-butene (Crambene)

1-Cyano-2-hydroxy-3-butene has demonstrated cytotoxic effects in various cancer cell lines.[7][8] Studies suggest that its mechanism of action involves mitochondrial toxicity, leading to a decrease in mitochondrial membrane potential, reduced ATP production, and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[3]

Potential Modulation of Nrf2 and NF-κB Signaling

Glucosinolate hydrolysis products, in general, have been shown to modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2 and NF-κB pathways.

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.[11] Some isothiocyanates are known activators of the Nrf2 pathway. While direct evidence for progoitrin derivatives is limited, extracts from high-glucosinolate Brassica rapa have been shown to upregulate Nrf2-mediated antioxidant enzyme expression.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[12] Inhibition of the NF-κB pathway can lead to a reduction in the production of pro-inflammatory cytokines. Some glucosinolate hydrolysis products have been reported to possess anti-inflammatory properties through the modulation of this pathway.

Signaling Pathways Hydrolysis_Products Progoitrin Hydrolysis Products Nrf2 Nrf2 Pathway Hydrolysis_Products->Nrf2 Activation? NFkB NF-κB Pathway Hydrolysis_Products->NFkB Inhibition? Antioxidant_Response Antioxidant & Detoxification Gene Expression Nrf2->Antioxidant_Response Inflammation Inflammatory Response NFkB->Inflammation

Figure 3: Potential modulation of Nrf2 and NF-κB pathways.

Experimental Protocols

Extraction and Quantification of 2-Hydroxy-3-Butenyl Glucosinolate

A common method for the extraction and analysis of glucosinolates from plant material involves the following steps:

  • Sample Preparation: Freeze-dry and finely grind the plant material.

  • Extraction: Extract the glucosinolates using a heated methanol/water solution (e.g., 70% methanol at 75-80°C) to inactivate myrosinase.

  • Purification: Apply the extract to an anion-exchange column (e.g., DEAE-Sephadex).

  • Desulfation: Treat the bound glucosinolates on-column with a purified sulfatase to remove the sulfate group, forming desulfoglucosinolates.

  • Elution: Elute the desulfoglucosinolates from the column with water.

  • Analysis: Analyze the desulfoglucosinolates using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Quantification is typically performed using an internal standard (e.g., sinigrin) and response factors.

Glucosinolate_Extraction Start Plant Material Grind Freeze-dry & Grind Start->Grind Extract Hot Methanol/Water Extraction Grind->Extract Purify Anion-Exchange Chromatography Extract->Purify Desulfate On-Column Desulfation Purify->Desulfate Elute Elution Desulfate->Elute Analyze HPLC or LC-MS Analysis Elute->Analyze

Figure 4: Workflow for glucosinolate extraction and analysis.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

Several methods can be employed to measure the inhibition of TPO activity in vitro. The following is a general protocol based on the Amplex® UltraRed (AUR) assay.[9][13][14]

  • TPO Source: Prepare thyroid microsomes from animal tissue (e.g., rat or porcine thyroid glands) or use a recombinant human TPO expressed in a cell line.

  • Assay Buffer: Prepare a suitable buffer, such as potassium phosphate buffer.

  • Reagents:

    • Amplex® UltraRed (AUR) reagent

    • Hydrogen peroxide (H₂O₂)

    • Test compound (goitrin) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., methimazole)

  • Assay Procedure (96-well plate format): a. To each well, add the TPO preparation, AUR reagent, and the test compound at various concentrations. b. Initiate the reaction by adding H₂O₂. c. Incubate the plate at a controlled temperature (e.g., 37°C). d. Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of TPO inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

2-Hydroxy-3-butenyl glucosinolate is a significant phytochemical in the human diet due to the potent biological activities of its hydrolysis products, particularly goitrin. The primary and most well-characterized effect is the inhibition of thyroid peroxidase, leading to antithyroid effects. Other derivatives, such as 1-cyano-2-hydroxy-3-butene, exhibit cytotoxicity and may have implications for cancer research. Further investigation is warranted to fully elucidate the modulation of signaling pathways like Nrf2 and NF-κB by the specific hydrolysis products of progoitrin and to establish a more comprehensive quantitative understanding of their diverse biological activities. The experimental protocols outlined in this guide provide a framework for researchers to further explore the multifaceted roles of these natural compounds in health and disease.

References

Progoitrin's Function in Brassica Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Plants of the Brassica genus have evolved a sophisticated chemical defense system to ward off herbivores and pathogens. A key component of this system is the glucosinolate-myrosinase defense cascade, often referred to as the "mustard oil bomb". This technical guide provides an in-depth examination of the role of a specific glucosinolate, progoitrin (2-hydroxy-3-butenyl glucosinolate), in the defense mechanisms of Brassica plants. We will explore its enzymatic conversion to the bioactive compound goitrin, its effects on various antagonists, the signaling pathways that regulate its synthesis, and detailed experimental protocols for its study.

The Progoitrin-Goitrin System: A Key Defense Axis

Progoitrin is an aliphatic glucosinolate found in many Brassica species.[1][2] By itself, progoitrin is relatively benign. However, upon tissue damage, such as from an insect feeding or a fungal invasion, it comes into contact with the myrosinase enzyme, which is stored separately in healthy plant cells.[3] This interaction triggers a rapid hydrolysis of progoitrin into an unstable intermediate, 2-hydroxy-3-butenyl isothiocyanate. This intermediate then spontaneously cyclizes to form goitrin (5-vinyl-1,3-oxazolidine-2-thione), the primary bioactive compound.[4][5]

progoitrin_conversion

Quantitative Data on Progoitrin Content in Brassica Species

The concentration of progoitrin varies significantly among different Brassica species and even between cultivars of the same species. This variation has important implications for plant defense and for human and animal consumption, as high levels of goitrin can have goitrogenic effects.[6][7]

Brassica SpeciesCultivar/TypeProgoitrin Content (μmol/g dry weight)Reference
Brassica rapa ssp. pekinensis (Chinese Cabbage)Various germplasms0.16 - 8.54[1]
Brassica rapaTurnip Greens (various)11.8 - 74.0[8]
Brassica napus (Rapeseed/Canola)-Can be high, breeding efforts to reduce[9]
Brassica oleracea (Kale)VariousGenerally low (< 0.1)[6]
Brassica oleracea (Broccoli)CommercialGenerally low (< 0.1)[6]
Brassica oleracea (Brussels Sprouts)-Can be significant[6]

Role in Defense Against Herbivores

The effects of progoitrin and goitrin on insect herbivores are complex and can vary depending on the insect species. For generalist herbivores, high concentrations of glucosinolates are often detrimental to their growth and survival.[10] However, some specialist insects that have co-evolved with Brassica plants can tolerate or even be attracted to these compounds.[11]

One study on the cabbage flea beetle (Phyllotreta spp.) found a positive correlation between progoitrin content in oilseed rape and the amount of feeding by the beetle, suggesting that for this specialist herbivore, progoitrin may act as a feeding stimulant.[4] In contrast, other studies have shown that high levels of certain glucosinolates negatively impact the performance of generalist lepidopteran larvae, such as Mamestra brassicae.[10]

Role in Defense Against Pathogens

Goitrin has been shown to possess antifungal properties, which can help protect Brassica plants from pathogenic fungi. While specific minimum inhibitory concentration (MIC) values for goitrin against major Brassica pathogens are not widely reported in the literature, the general antifungal activity of isothiocyanates and other glucosinolate hydrolysis products is well-established.[12] These compounds can disrupt fungal cell membranes and interfere with essential metabolic processes. Common fungal pathogens of Brassica that could be targets of goitrin's defensive action include Botrytis cinerea (grey mould), Alternaria brassicicola (black spot), and Sclerotinia sclerotiorum (white mould).[13][14][15]

Signaling Pathways Regulating Progoitrin Biosynthesis

The biosynthesis of progoitrin, like other glucosinolates, is regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[16] Herbivore feeding and pathogen infection trigger the production of these hormones, which in turn activate transcription factors that upregulate the expression of glucosinolate biosynthetic genes.[17]

The JA signaling pathway is considered a master regulator of defense against chewing insects.[11] Upon herbivore attack, JA levels rise, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This releases transcription factors such as MYC2, which, along with MYB transcription factors (e.g., MYB28, MYB29), activate the genes responsible for aliphatic glucosinolate biosynthesis, including progoitrin.[16]

signaling_pathway

Experimental Protocols

Extraction and Analysis of Progoitrin

This protocol is adapted from established methods for glucosinolate analysis using high-performance liquid chromatography (HPLC).[18][19]

Materials:

  • Plant tissue (freeze-dried and ground)

  • 70% methanol

  • DEAE-Sephadex A-25 resin

  • Aryl sulfatase (from Helix pomatia)

  • Ultrapure water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Extraction: Extract a known weight of ground plant tissue with hot 70% methanol to inactivate myrosinase. Centrifuge to pellet the solid material.

  • Purification: Apply the supernatant to a column containing DEAE-Sephadex A-25 resin. Wash the column with water to remove impurities.

  • Desulfation: Add aryl sulfatase to the column and incubate overnight at room temperature. This enzyme removes the sulfate group from the glucosinolates, creating desulfoglucosinolates.

  • Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

  • HPLC Analysis: Analyze the eluate using an HPLC system equipped with a C18 reverse-phase column. Use a water-acetonitrile gradient for separation. Detect the desulfoglucosinolates at 229 nm.

  • Quantification: Identify and quantify progoitrin by comparing the retention time and peak area to that of a known standard.

Insect Feeding Bioassay

This protocol describes a choice-test bioassay to determine the feeding preference of a generalist insect herbivore.

insect_bioassay

Materials:

  • Generalist insect larvae (e.g., Spodoptera littoralis)

  • Artificial diet ingredients (e.g., agar, casein, sucrose, vitamins, etc.)

  • Progoitrin standard

  • Petri dishes

  • Leaf discs or agar-based diet discs

Procedure:

  • Diet Preparation: Prepare an artificial diet suitable for the chosen insect species. Divide the diet into two batches. To one batch, add a known concentration of progoitrin (e.g., ranging from 0.1 to 10 μmol/g). The other batch will serve as the control.

  • Assay Setup: In each Petri dish, place one diet disc containing progoitrin and one control diet disc.

  • Insect Introduction: Place a single, pre-weighed insect larva in the center of each Petri dish.

  • Incubation: Incubate the Petri dishes in a controlled environment (temperature, humidity, and light cycle) for a set period (e.g., 24-48 hours).

  • Data Collection: After the incubation period, remove the larva and re-weigh it. Measure the area of each diet disc consumed.

  • Analysis: Calculate the amount of each diet consumed and the change in larval weight. Use appropriate statistical tests to determine if there is a significant difference in consumption between the progoitrin-containing diet and the control diet.

Antifungal Bioassay

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of goitrin against a fungal pathogen.

Materials:

  • Fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

  • Goitrin standard

  • Solvent for goitrin (e.g., DMSO)

  • Petri dishes or 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of the fungal pathogen in sterile water or PDB. Adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL).

  • Goitrin Dilution Series: Prepare a series of dilutions of goitrin in the growth medium (PDA or PDB). It is important to also have a control with only the solvent to ensure it does not inhibit fungal growth.

  • Inoculation:

    • For agar dilution method: Add the goitrin dilutions to molten PDA before pouring the plates. Once solidified, place a small plug of fungal mycelium or a drop of the spore suspension in the center of each plate.

    • For broth microdilution method: Add the goitrin dilutions and the fungal spore suspension to the wells of a 96-well plate.

  • Incubation: Incubate the plates or microtiter plates at an optimal temperature for the fungus (e.g., 20-25°C) for several days.

  • MIC Determination: The MIC is the lowest concentration of goitrin that completely inhibits visible fungal growth.

Conclusion

Progoitrin is a crucial component of the chemical defense arsenal of many Brassica plants. Its conversion to the bioactive compound goitrin upon tissue damage provides a rapid and effective defense against a range of herbivores and pathogens. The biosynthesis of progoitrin is tightly regulated by a complex network of signaling pathways, allowing the plant to mount a defense response when needed. Further research into the specific effects of progoitrin and goitrin on different pests and pathogens, as well as a deeper understanding of its regulatory network, will be valuable for the development of crop protection strategies and for breeding more resilient Brassica varieties.

References

An In-depth Technical Guide to R-2-Hydroxy-3-butenyl Glucosinolate (Progoitrin): Discovery and Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

R-2-Hydroxy-3-butenyl glucosinolate, commonly known as progoitrin, is a significant secondary metabolite found predominantly in Brassica species. As a precursor to the goitrogenic compound goitrin, its study is crucial for understanding the nutritional and antinutrient properties of cruciferous vegetables. This technical guide provides a comprehensive overview of the discovery, chemical structure, and key experimental methodologies associated with progoitrin, tailored for a scientific audience. It aims to serve as a foundational resource for researchers in phytochemistry, food science, and drug development.

Discovery and Identification

The discovery of progoitrin is intrinsically linked to the investigation of goitrogenic substances in cruciferous plants. The antithyroid compound L-5-vinyl-2-thioöxazolidone, known as goitrin, was known to be produced upon the crushing of plant tissues, indicating the presence of a stable precursor.

In the early 1960s, a concerted effort was made to isolate this precursor. The seminal work was published by M.A. Greer in 1962, reporting the successful isolation and identification of progoitrin from the seeds of rutabaga (Brassica napobrassica).[1][2] This research established progoitrin as the stable glucosinolate that, upon enzymatic hydrolysis, yields the bioactive goitrin. The discovery was pivotal in clarifying the source of goitrogenic activity in certain Brassica vegetables and feed crops.[1][2]

Chemical Structure and Properties

This compound is an anionic glucoside belonging to the aliphatic class of glucosinolates. Its structure consists of three key moieties:

  • β-D-thioglucose Group: A glucose molecule linked via a sulfur atom.

  • Sulfonated Oxime: A central carbon double-bonded to a nitrogen atom, which is in turn bonded to a sulfate group.

  • (R)-2-hydroxy-3-butenyl Side Chain: A four-carbon aliphatic side chain with a hydroxyl group at the C2 position (with R-stereochemistry) and a terminal double bond. This variable "R" group defines the identity of the glucosinolate.

The complete chemical name is (R)-2-hydroxy-3-butenyl-β-D-thioglucoside-N-hydroxysulfate. The presence of the sulfate group makes the molecule an anion at physiological pH.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This data is essential for its identification and quantification in analytical protocols.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioatePubChem
Molecular Formula C₁₁H₁₉NO₁₀S₂PubChem
Molecular Weight 389.4 g/mol PubChem
Canonical SMILES C=CC(C=C(S[C@H]1--INVALID-LINK--CO)O)O">C@@HO)N=OS(=O)(=O)O)OPubChem
InChI Key MYHSVHWQEVDFQT-KPKJPENVSA-NPubChem

Table 2: Spectroscopic and Analytical Data

Data TypeValueSource
Mass Spectrometry Precursor m/z: 388.0377 ([M-H]⁻)PubChem
HPLC-UV Detection λ = 229 nm[3]
Computed XLogP3 -1.9PubChem

Experimental Protocols

Protocol for Isolation and Purification (Historical Context)

The original isolation of progoitrin from rutabaga seeds, as pioneered by Greer, involved classical biochemical separation techniques. The following protocol is a generalized representation based on these early methods.

Objective: To isolate intact progoitrin from Brassica seeds.

Materials:

  • Defatted Brassica seed meal

  • 70% Methanol (Aqueous)

  • DEAE-Sephadex A-25 (or similar anion-exchange resin)

  • Potassium sulfate (K₂SO₄) solution (for elution)

  • Lyophilizer

Methodology:

  • Extraction: The seed meal is homogenized and extracted with hot 70% aqueous methanol. The high temperature serves to inactivate the endogenous myrosinase enzyme, preventing the hydrolysis of progoitrin.

  • Centrifugation: The mixture is centrifuged to pellet solid plant material. The supernatant, containing the crude glucosinolate extract, is collected.

  • Anion-Exchange Chromatography:

    • The crude extract is loaded onto a column packed with a strong anion-exchange resin (e.g., DEAE-Sephadex), which has been pre-equilibrated.

    • Due to their negatively charged sulfate group, glucosinolates bind to the resin.

    • The column is washed with water to remove neutral and cationic impurities.

  • Elution: The bound progoitrin is eluted from the column using a solution with a high concentration of a competing anion, such as potassium sulfate.

  • Purification and Lyophilization: The eluted fractions containing progoitrin are collected. Further purification can be achieved through recrystallization. The final purified solution is freeze-dried (lyophilized) to yield progoitrin as a stable powder.

Protocol for Structural Elucidation (Modern Approach)

While early structural work relied on chemical degradation and elemental analysis, modern structure elucidation and verification are performed using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Objective: To confirm the chemical structure of isolated progoitrin.

Materials:

  • Purified progoitrin sample

  • Deuterated solvents (e.g., D₂O, Methanol-d₄)

  • NMR spectrometer (≥400 MHz recommended)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Methodology:

  • Mass Spectrometry (MS):

    • The sample is analyzed using LC-MS, typically with electrospray ionization (ESI) in negative mode.

    • The high-resolution mass of the parent ion is determined to confirm the elemental composition (C₁₁H₁₈NO₁₀S₂⁻ for the [M-H]⁻ ion).

    • Tandem MS (MS/MS) is performed to obtain characteristic fragmentation patterns, such as the loss of the sulfate group (SO₃) and the glucose moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for progoitrin include those for the anomeric proton of the glucose, the vinyl protons (-CH=CH₂), the methine proton (-CH(OH)-), and the methylene protons.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule, including the thioglucose carbons, the central C=N carbon, and the carbons of the hydroxy-butenyl side chain.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

      • COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton couplings within spin systems, confirming the connectivity within the glucose ring and the butenyl side chain.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different structural fragments (e.g., linking the side chain to the central C=N carbon and the thioglucose to the same carbon).

Visualization of Key Pathways and Workflows

Biosynthesis of Progoitrin

The biosynthesis of progoitrin is a multi-step process starting from the amino acid methionine. It involves chain elongation followed by the formation of the core glucosinolate structure and, finally, side-chain modification. The hydroxylation of the precursor, gluconapin (3-butenyl glucosinolate), is the terminal step.[4]

Progoitrin Biosynthesis Met Methionine Elong Chain Elongation (GSL-ELONG) Met->Elong Core Core Glucosinolate Formation Elong->Core Gluconapin Gluconapin (3-Butenyl Glucosinolate) Core->Gluconapin ... Hydroxylation Hydroxylation (GSL-OH) Gluconapin->Hydroxylation Progoitrin Progoitrin (R-2-Hydroxy-3-butenyl Glucosinolate) Hydroxylation->Progoitrin

Caption: Biosynthetic pathway of Progoitrin from Methionine.

Enzymatic Hydrolysis of Progoitrin

When plant tissue is damaged, the enzyme myrosinase comes into contact with progoitrin, initiating hydrolysis. This reaction cleaves the thioglucose bond, leading to an unstable aglycone intermediate which spontaneously cyclizes to form goitrin.

Progoitrin Hydrolysis Progoitrin Progoitrin Myrosinase Myrosinase (Enzyme) Progoitrin->Myrosinase Aglycone Unstable Aglycone + Glucose Myrosinase->Aglycone Hydrolysis Goitrin Goitrin (L-5-vinyl-2- thioöxazolidone) Aglycone->Goitrin Spontaneous Cyclization

Caption: Enzymatic hydrolysis of Progoitrin to Goitrin.

Experimental Workflow for Analysis

The following diagram outlines a standard workflow for the extraction, purification, and analysis of progoitrin from a plant matrix using modern analytical techniques.

Analysis Workflow Start Plant Material (e.g., Brassica Seeds) Extract Extraction with Hot 70% Methanol Start->Extract Purify Anion-Exchange Purification (SPE) Extract->Purify Desulfate On-Column Desulfation (with Sulfatase) Purify->Desulfate Elute Elution of Desulfo-glucosinolates Desulfate->Elute Analyze HPLC-UV or LC-MS Analysis Elute->Analyze End Identification and Quantification Analyze->End

Caption: Workflow for Progoitrin analysis from plant material.

References

Methodological & Application

Application Notes and Protocols for the Quantification of R-2-Hydroxy-3-butenyl Glucosinolate using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantification of R-2-Hydroxy-3-butenyl glucosinolate (also known as progoitrin) in plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and drug development professionals working with glucosinolates.

Introduction

This compound is a naturally occurring glucosinolate found in cruciferous vegetables, such as those in the Brassica family.[1][2] The quantification of this compound is crucial for food science, agricultural research, and pharmacology due to its potential biological activities.[1][2] The most common and robust method for glucosinolate analysis is High-Performance Liquid Chromatography (HPLC), which often involves the enzymatic desulfation of the glucosinolates prior to chromatographic separation.[1][3][4] This protocol details the extraction, purification, desulfation, and subsequent HPLC analysis of this compound.

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound.

Materials and Reagents
  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Sodium acetate (NaOAc)

  • Hydrochloric acid (HCl)

  • Cross-linked dextran gel (Sephadex DEAE A-25)

  • Aryl sulfatase (from Helix pomatia)

  • Sinigrin monohydrate (internal standard)

  • This compound standard (if available)

  • Plant material (freeze-dried and finely ground)

Solutions Preparation
  • 70% Methanol (v/v): Mix 700 mL of methanol with 300 mL of ultrapure water.

  • 20 mM Sodium Acetate Buffer (pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water and adjust the pH to 5.5 with HCl.

  • Sulfatase Solution: Prepare a solution of aryl sulfatase in ultrapure water. The concentration may need to be optimized depending on the enzyme activity.

Sample Preparation: Extraction and Purification
  • Extraction:

    • Weigh approximately 100 mg of freeze-dried, ground plant material into a centrifuge tube.

    • Add a known concentration of the internal standard, sinigrin.

    • Add 2 mL of boiling 70% methanol to inactivate myrosinase enzymes.

    • Incubate in a water bath at 75°C for 10-20 minutes.[4]

    • Centrifuge the mixture at 5000 x g for 3 minutes.[4]

    • Collect the supernatant containing the glucosinolates.

  • Purification (Ion-Exchange Chromatography):

    • Prepare a small column with Sephadex DEAE A-25 equilibrated with 20 mM sodium acetate buffer.

    • Load the supernatant from the extraction step onto the column.

    • Wash the column with 20 mM sodium acetate buffer to remove impurities.

Enzymatic Desulfation
  • Add the prepared sulfatase solution to the top of the ion-exchange column.

  • Allow the enzymatic reaction to proceed overnight at room temperature to convert the glucosinolates to their desulfo-forms.

  • Elute the desulfo-glucosinolates from the column with ultrapure water.

  • Collect the eluate and, if necessary, freeze-dry and reconstitute in a known volume of ultrapure water for HPLC analysis.

HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is recommended.[3]

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.75 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection: UV detection at 229 nm.[3][5]

  • Injection Volume: 20 µL.

Gradient Elution Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0982
10.09010
25.05050
30.01090
35.0982
40.0982
Quantification
  • Calibration Curve: Prepare a series of standard solutions of desulfo-sinigrin of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration. The linearity of the calibration curve should have a correlation coefficient (R²) exceeding 0.99.[1][5]

  • Calculation: The concentration of this compound in the sample is calculated using the following formula, incorporating the response factor for progoitrin relative to sinigrin.

    Concentration (µmol/g) = (Peak Area of Analyte / Slope of Calibration Curve) * (1 / Response Factor) * (Dilution Factor / Sample Weight)

    The response factor for progoitrin (2(R)-OH-3-butenyl) is approximately 1.09.[3]

Data Presentation

The following table summarizes typical quantitative data for this compound found in the literature.

Sample MatrixConcentration of this compoundReference
Cold-pressed rapeseed cake1014 ± 56 mg/kg (2.6 mmol/kg)[6]

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_purify Purification & Desulfation cluster_analysis Analysis Start Start: Freeze-dried Plant Material Extraction Extraction with 70% Methanol + Internal Standard (Sinigrin) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant IonExchange Load on DEAE-Sephadex Column Supernatant->IonExchange Wash Wash Column IonExchange->Wash Desulfation On-column Desulfation with Sulfatase Wash->Desulfation Elution Elute Desulfo-Glucosinolates Desulfation->Elution HPLC HPLC Analysis (C18 Column, UV 229 nm) Elution->HPLC Quantification Quantification (Calibration Curve & Response Factor) HPLC->Quantification End End: Concentration of This compound Quantification->End

Caption: Workflow for the quantification of this compound.

Logical Relationship of Quantification

Quantification_Logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output PeakArea Peak Area of Analyte Obtained from HPLC chromatogram Calculation Concentration = (Peak Area / Slope) * (1 / Response Factor) * (Dilution / Weight) PeakArea->Calculation CalibCurve Calibration Curve Slope derived from Sinigrin standards CalibCurve->Calculation ResponseFactor Response Factor Progoitrin-specific value (1.09) ResponseFactor->Calculation SampleInfo Sample Information Dilution factor and sample weight SampleInfo->Calculation Result Final Concentration (µmol/g) Calculation->Result

Caption: Logical steps for calculating the final concentration.

References

Application Notes & Protocols: Extraction and Purification of Progoitrin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Progoitrin is a glucosinolate found in cruciferous vegetables, particularly in species of the Brassica genus such as rapeseed (Brassica napus), cabbage, and kale.[1] Upon hydrolysis by the enzyme myrosinase, progoitrin is converted to goitrin, a compound that has been studied for its potential antithyroid effects.[2] The isolation and purification of progoitrin are essential for various research applications, including the investigation of its biosynthesis, metabolism, and potential pharmacological activities. These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of progoitrin from plant materials, primarily focusing on rapeseed meal as a rich source.

The general workflow for progoitrin isolation involves an initial extraction from the plant matrix, followed by one or more chromatographic purification steps to separate it from other co-extracted compounds. Careful handling is required throughout the process to prevent enzymatic degradation and ensure the stability of the target compound.

Data Presentation: Comparison of Extraction and Purification Techniques

The selection of an appropriate extraction and purification strategy depends on the desired scale, purity, and available equipment. The following table summarizes quantitative data from various studies on the progoitrin content in rapeseed and the efficiency of different purification techniques.

Plant MaterialExtraction MethodPurification MethodProgoitrin Content/YieldPurityReference
Cold-Pressed Rapeseed CakeNot specifiedHPLC-DAD-qTOF analysis of crude extract1014 ± 56 mg/kgNot applicable[3]
Hot-Pressed Rapeseed CakeNot specifiedHPLC-DAD-qTOF analysis of crude extractUp to 4972 ± 348 mg/kg (total glucosinolates)Not applicable[3]
Brassica napus seedsRNAi silencing of GSL-ALK gene familyHPLC analysis65% reduction in progoitrin contentNot applicable
Rat Plasma (spiked)Acetonitrile precipitationUHPLC-MS/MS> 91.30% extraction recoveryNot applicable[4]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of progoitrin from rapeseed meal. The protocol is divided into three main stages: Extraction, Ion-Exchange Chromatography Purification, and Preparative HPLC Purification.

Protocol 1: Extraction of Progoitrin from Rapeseed Meal

This protocol describes the initial extraction of progoitrin from defatted rapeseed meal. The key objective is to efficiently extract the glucosinolates while inactivating the myrosinase enzyme to prevent progoitrin degradation.

Materials and Reagents:

  • Defatted rapeseed meal

  • 70% Methanol (v/v) in water

  • Boiling water bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Procedure:

  • Sample Preparation: Grind defatted rapeseed meal to a fine powder to increase the surface area for extraction.

  • Myrosinase Inactivation and Extraction:

    • Add the powdered rapeseed meal to a flask containing 70% methanol pre-heated to 70-80°C at a solid-to-solvent ratio of 1:10 (w/v).

    • Maintain the temperature in a boiling water bath for 20 minutes with constant stirring. This step is crucial for inactivating the myrosinase enzyme.

    • Allow the mixture to cool to room temperature.

  • Solid-Liquid Separation:

    • Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid plant material.

    • Carefully decant the supernatant, which contains the crude progoitrin extract.

  • Solvent Removal:

    • Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.

    • The remaining aqueous extract can be used directly for the next purification step or freeze-dried for storage.

  • Lyophilization (Optional):

    • Freeze the concentrated aqueous extract and lyophilize until a dry powder is obtained. This crude extract can be stored at -20°C for future use.

Protocol 2: Purification of Progoitrin using Anion-Exchange Chromatography

This protocol describes the purification of progoitrin from the crude extract using anion-exchange chromatography. Progoitrin, being an anionic compound, will bind to the positively charged stationary phase.

Materials and Reagents:

  • DEAE-Sephadex A-25 or similar anion-exchange resin

  • Chromatography column

  • Crude progoitrin extract (from Protocol 1)

  • Deionized water

  • Sodium chloride (NaCl) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1 M)

  • HPLC system for fraction analysis

Procedure:

  • Column Preparation:

    • Swell the anion-exchange resin in deionized water according to the manufacturer's instructions.

    • Pack the chromatography column with the swollen resin and equilibrate with deionized water until the pH of the eluate is neutral.

  • Sample Loading:

    • Dissolve the crude progoitrin extract (from Protocol 1) in a minimal amount of deionized water.

    • Load the dissolved extract onto the equilibrated anion-exchange column.

  • Washing:

    • Wash the column with several column volumes of deionized water to remove neutral and positively charged impurities. Monitor the eluate at 229 nm using a UV detector until the absorbance returns to baseline.

  • Elution:

    • Elute the bound glucosinolates, including progoitrin, using a stepwise or linear gradient of NaCl solution. For example, start with 0.1 M NaCl and increase the concentration to 1 M.

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of progoitrin using an analytical HPLC system.

    • Pool the fractions containing the highest concentration of progoitrin.

  • Desalting:

    • The pooled fractions will contain a high concentration of NaCl. Desalting can be achieved by dialysis, size-exclusion chromatography, or by using a solid-phase extraction (SPE) cartridge with a reverse-phase sorbent.

  • Lyophilization:

    • Freeze-dry the desalted, progoitrin-rich fraction to obtain a purified powder.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity progoitrin, a final purification step using preparative HPLC is recommended.

Materials and Reagents:

  • Partially purified progoitrin fraction (from Protocol 2)

  • Preparative HPLC system with a UV detector

  • Preparative reverse-phase C18 column

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid (v/v)

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified progoitrin powder in the mobile phase to be used for the HPLC separation.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient can be optimized based on analytical HPLC runs. A typical gradient could be 5-30% B over 30 minutes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.

    • Detection: UV at 229 nm.

  • Injection and Fraction Collection:

    • Inject the filtered sample onto the preparative HPLC system.

    • Collect the eluting peak corresponding to progoitrin based on the retention time determined from analytical runs.

  • Solvent Removal and Lyophilization:

    • Combine the collected fractions containing pure progoitrin.

    • Remove the acetonitrile and water using a rotary evaporator and subsequent freeze-drying to obtain the final purified progoitrin as a white powder.

  • Purity Assessment:

    • Assess the purity of the final product using analytical HPLC-UV and confirm its identity using LC-MS/MS.

Mandatory Visualization

The following diagrams illustrate the progoitrin to goitrin conversion pathway and the experimental workflow for the extraction and purification of progoitrin.

progoitrin_conversion Progoitrin Progoitrin Unstable_intermediate Unstable Aglycone Progoitrin->Unstable_intermediate Myrosinase (Hydrolysis) Goitrin Goitrin (5-vinyl-2-oxazolidinethione) Unstable_intermediate->Goitrin Spontaneous Cyclization

Caption: Conversion of Progoitrin to Goitrin.

progoitrin_extraction_workflow cluster_start Plant Material cluster_extraction Extraction cluster_purification1 Primary Purification cluster_purification2 Final Purification cluster_end Final Product Start Rapeseed Meal Grinding Grinding Start->Grinding Extraction Hot Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Rotary Evaporation Centrifugation->Concentration Crude_Extract Crude Progoitrin Extract Concentration->Crude_Extract Ion_Exchange Anion-Exchange Chromatography Crude_Extract->Ion_Exchange Desalting Desalting Ion_Exchange->Desalting Partially_Purified Partially Purified Progoitrin Desalting->Partially_Purified Prep_HPLC Preparative HPLC Partially_Purified->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization End Pure Progoitrin Lyophilization->End

Caption: Experimental Workflow for Progoitrin Extraction.

References

Application Note & Protocol: Enzymatic Hydrolysis of R-2-Hydroxy-3-butenyl Glucosinolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-2-Hydroxy-3-butenyl glucosinolate, also known as progoitrin, is a naturally occurring glucosinolate found in cruciferous vegetables of the Brassica genus. Upon enzymatic hydrolysis by myrosinase (thioglucoside glucohydrolase, E.C. 3.2.1.147), it yields biologically active compounds, including goitrin and 1-cyano-2-hydroxy-3-butene. These hydrolysis products are of significant interest to researchers in nutrition, pharmacology, and drug development due to their physiological effects, including potential goitrogenic activity. This document provides a detailed protocol for the enzymatic hydrolysis of this compound and methods for the analysis of its hydrolysis products.

Principle of the Reaction

Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in this compound, releasing a glucose molecule and an unstable aglycone. This intermediate then spontaneously rearranges to form various products depending on the reaction conditions such as pH. At neutral pH, the primary product is the isothiocyanate, which can cyclize to form goitrin ((R)-5-vinyl-1,3-oxazolidine-2-thione). Under acidic conditions, the formation of the nitrile, (R)-1-cyano-2-hydroxy-3-butene, may be favored.

Data Presentation

While specific kinetic data for myrosinase with this compound (progoitrin) as a substrate is not extensively available in the literature, the following table summarizes typical reaction conditions and observed products based on studies of glucosinolate hydrolysis. Further empirical optimization is recommended for specific research applications.

ParameterValue/ConditionReference/Note
Substrate This compound (Progoitrin)
Enzyme Myrosinase (from Sinapis alba or other Brassica sources)[1]
Optimal pH 6.0 - 7.0 for isothiocyanate/goitrin formation[2][3]
< 5.5 for increased nitrile formation[2]
Optimal Temperature 37 - 50 °C[4][5][6]
Typical Buffer 20 mM Sodium Phosphate Buffer[7]
Co-factor Ascorbic acid (optional, can enhance activity)[8]
Primary Hydrolysis Product (Neutral pH) Goitrin[9]
Primary Hydrolysis Product (Acidic pH) 1-Cyano-2-hydroxy-3-butene[2]

Table 1: General Parameters for Enzymatic Hydrolysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (Progoitrin)

  • Myrosinase (e.g., from white mustard seed, Sinapis alba)

  • Sodium Phosphate (NaH₂PO₄ and Na₂HPO₄) for buffer preparation

  • Ascorbic Acid (optional)

  • Deionized water

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Water bath or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV or MS detector

  • GC-MS system (for nitrile analysis)

  • Solvents for extraction and chromatography (e.g., dichloromethane, acetonitrile, water)

Enzyme Purification (Optional)

For precise kinetic studies, purified myrosinase is recommended. A general procedure involves:

  • Extraction: Homogenize plant material (e.g., mustard seeds) in an extraction buffer (e.g., phosphate buffer, pH 6.5).[4]

  • Clarification: Centrifuge the homogenate to remove cell debris.

  • Purification: Employ chromatographic techniques such as affinity chromatography (e.g., Concanavalin A-Sepharose) or counter-current chromatography for purification.[1][7]

  • Purity Assessment: Verify enzyme purity using SDS-PAGE.[4]

Enzymatic Hydrolysis Protocol
  • Prepare Buffer: Prepare a 20 mM sodium phosphate buffer of the desired pH (e.g., pH 6.5 for goitrin formation).

  • Prepare Substrate Solution: Dissolve this compound in the prepared buffer to a known concentration (e.g., 1 mM).

  • Prepare Enzyme Solution: Dissolve myrosinase in the same buffer to a desired concentration (e.g., 0.1 mg/mL). The optimal enzyme concentration should be determined empirically.

  • Initiate Reaction: In a reaction vial, combine the substrate solution with the enzyme solution. A typical reaction volume is 1 mL. If using ascorbic acid, it can be added to the substrate solution at a final concentration of around 100 µM.[8]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37 °C) for a specific time course (e.g., sampling at 0, 5, 15, 30, and 60 minutes).[4]

  • Terminate Reaction: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent (e.g., an organic solvent like dichloromethane for extraction).[5]

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

    • For GC-MS analysis of nitriles, an extraction with a suitable organic solvent (e.g., dichloromethane) is typically performed.

Analytical Methods for Product Analysis

The hydrolysis products can be identified and quantified using the following methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both with or without a modifier like formic acid.

    • Detection: UV detector (wavelengths around 227 nm for glucosinolates and isothiocyanates) or a mass spectrometer (LC-MS) for more specific detection and identification.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This technique is particularly useful for the analysis of volatile hydrolysis products like nitriles.

    • Derivatization may be necessary for some compounds to improve their volatility and chromatographic behavior.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prep Buffer Prep Substrate Sol Substrate Sol Buffer Prep->Substrate Sol Enzyme Sol Enzyme Sol Buffer Prep->Enzyme Sol Combine Combine Substrate Sol->Combine Enzyme Sol->Combine Incubate Incubate Combine->Incubate 37°C Terminate Terminate Incubate->Terminate Heat/Solvent Prepare Sample Prepare Sample Terminate->Prepare Sample Centrifuge/Filter Analyze HPLC / GC-MS Prepare Sample->Analyze

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Hydrolysis_Pathway Progoitrin R-2-Hydroxy-3-butenyl Glucosinolate (Progoitrin) Aglycone Unstable Aglycone + Glucose Progoitrin->Aglycone + H₂O Myrosinase Myrosinase Myrosinase->Aglycone Goitrin Goitrin Aglycone->Goitrin Neutral pH (Spontaneous cyclization) Nitrile 1-Cyano-2-hydroxy-3-butene Aglycone->Nitrile Acidic pH

Caption: Reaction pathway for the myrosinase-catalyzed hydrolysis of this compound.

References

Application Notes and Protocols for the Investigation of Progoitrin in Cancer Chemoprevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Current Scientific Landscape

Progoitrin is a glucosinolate found in several Brassica vegetables, such as cabbage and kale. Upon enzymatic hydrolysis by myrosinase, typically following plant cell damage, progoitrin is converted into goitrin. While dietary intake of Brassica vegetables is broadly associated with a decreased risk of several cancers, this beneficial effect is primarily attributed to other glucosinolate degradation products, such as sulforaphane and various isothiocyanates (ITCs).[1][2][3][4]

Current scientific literature does not support a direct role for progoitrin or its derivative, goitrin, in cancer chemoprevention. In fact, research has predominantly focused on the potential adverse effects of these compounds on thyroid function, as they can interfere with iodine uptake.[1][4][5] Studies highlight that for health benefits, it is desirable to have Brassica cultivars with high concentrations of beneficial glucosinolates like glucoraphanin (the precursor to sulforaphane) and the lowest possible concentrations of progoitrin.[1]

In contrast, compounds like sulforaphane, phenethyl isothiocyanate (PEITC), and indole-3-carbinol have demonstrated significant anticarcinogenic activities.[1][3] These activities are mediated through various mechanisms, including the induction of phase II detoxification enzymes, cell cycle arrest, and the promotion of apoptosis in cancer cells.[1][3]

Therefore, the following protocols are not based on established applications of progoitrin but are provided as a standard framework for researchers wishing to investigate the potential—though currently unsubstantiated—anticancer properties of progoitrin or goitrin. These methods are standard in the field for evaluating novel compounds for chemopreventive efficacy.

Data Presentation: Efficacy of Related Glucosinolate Products

To provide context, the following table summarizes the cytotoxic effects of well-researched isothiocyanates on various cancer cell lines. No comparable data for progoitrin or goitrin is currently available in the public domain.

CompoundCancer Cell LineAssayEfficacy (IC50)Reference
Sulforaphane HT-29 (Colon)MTT~15 µM[6]
PC-3 (Prostate)Trypan Blue~20 µM[3]
MCF-7 (Breast)MTT~10 µMN/A
PEITC HCT116 (Colon)MTT~5 µM[6]
DU 145 (Prostate)Trypan Blue~7.5 µM[3]
Progoitrin VariousN/AData Not AvailableN/A
Goitrin VariousN/AData Not AvailableN/A

Experimental Workflow for Chemoprevention Studies

The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound for potential anticancer activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis Compound Compound Preparation (Progoitrin/Goitrin) CellLines Select Cancer Cell Lines (e.g., HT-29, MCF-7, PC-3) Compound->CellLines Treat Cells MTT Protocol 1: Cell Viability Assay (MTT) CellLines->MTT Apoptosis Protocol 2: Apoptosis Assay (Annexin V) MTT->Apoptosis If Cytotoxic WesternBlot Protocol 3: Signaling Pathway Analysis (Western Blot) Apoptosis->WesternBlot Analysis Data Interpretation & Conclusion WesternBlot->Analysis

Caption: A standard workflow for in vitro anticancer drug discovery.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a test compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Test compound (Progoitrin/Goitrin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

Materials:

  • 6-well cell culture plates

  • Test compound and cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of the test compound on the expression levels of proteins involved in key cancer-related signaling pathways (e.g., Apoptosis, Nrf2).

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Nrf2, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

Key Signaling Pathways in Chemoprevention

While the effect of progoitrin on these pathways is unknown, many established chemopreventive agents derived from glucosinolates modulate the Nrf2 and Apoptosis pathways.

Nrf2 Antioxidant Response Pathway

This pathway is a primary defense mechanism against oxidative stress. Isothiocyanates are potent inducers of this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus ITC Isothiocyanates (e.g., Sulforaphane) Keap1 Keap1 ITC->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Phase II Enzymes (GST, NQO1) ARE->Genes Activates Transcription Nrf2_n->ARE Binds

Caption: Activation of the Nrf2 pathway by isothiocyanates.

Intrinsic Apoptosis Pathway

Chemopreventive agents often induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

G Compound Anticancer Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes Permeability CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway.

References

Application Notes and Protocols: R-2-Hydroxy-3-butenyl Glucosinolate Metabolites as Biomarkers for Brassica Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassica vegetables, a genus that includes broccoli, cabbage, kale, and Brussels sprouts, are widely recognized for their potential health benefits, largely attributed to their high content of glucosinolates.[1][2] These sulfur-containing compounds are hydrolyzed into biologically active isothiocyanates (ITCs) and other metabolites, which have been studied for their role in disease prevention.[1] R-2-hydroxy-3-butenyl glucosinolate, also known as progoitrin, is a prominent glucosinolate found in several commonly consumed Brassica vegetables.[3][4]

Accurately assessing the consumption of these vegetables in nutritional and clinical studies is crucial. While dietary questionnaires are often used, they can be subjective and prone to recall bias. Therefore, the use of objective biomarkers is essential for validating dietary intake and understanding the in-vivo effects of Brassica consumption. The metabolites of this compound, excreted in urine, serve as reliable biomarkers for quantifying the intake of vegetables containing this specific glucosinolate.[5][6][7] This document provides detailed application notes and protocols for the use of these metabolites as biomarkers.

Metabolic Pathway and Biomarker Formation

Upon consumption of Brassica vegetables, the plant tissues are disrupted by chewing, leading to the interaction of this compound with the enzyme myrosinase.[8] This enzymatic hydrolysis yields an unstable aglycone, which then spontaneously rearranges to form 2-hydroxy-3-butenyl isothiocyanate. Due to its instability, this isothiocyanate rapidly cyclizes to form 5-vinyloxazolidine-2-thione, commonly known as goitrin.[8][9] Goitrin and other isothiocyanate metabolites are then absorbed, metabolized, and excreted in the urine, where they can be quantified as biomarkers of Brassica consumption.[5][6][7]

metabolic_pathway brassica Brassica Vegetable Consumption progoitrin R-2-Hydroxy-3-butenyl Glucosinolate (Progoitrin) brassica->progoitrin Contains hydrolysis Enzymatic Hydrolysis progoitrin->hydrolysis myrosinase Myrosinase (Plant Enzyme) myrosinase->hydrolysis isothiocyanate 2-Hydroxy-3-butenyl Isothiocyanate (unstable) hydrolysis->isothiocyanate cyclization Spontaneous Cyclization isothiocyanate->cyclization goitrin Goitrin (5-vinyloxazolidine-2-thione) cyclization->goitrin metabolism Absorption & Metabolism goitrin->metabolism urine Urinary Excretion metabolism->urine biomarker Urinary Goitrin & Metabolites (Biomarker) urine->biomarker

Metabolic pathway of this compound.

Data Presentation

The following tables summarize quantitative data on the this compound (progoitrin) content in various Brassica vegetables and the correlation between Brassica consumption and urinary isothiocyanate levels.

Table 1: this compound (Progoitrin) Content in Raw Brassica Vegetables

VegetableProgoitrin Content (μmol/100g fresh weight)Reference
Brussels SproutsHigh[10]
CabbageHigh[8]
Chinese KaleHigh[8]
Collard GreensHigh[9]
Russian Kale (B. napus)High[9]
Turnip Tops< 10[9]
Commercial Broccoli< 10[9]
Broccoli Rabe< 10[9]
Kale (B. oleracea)< 10[9]

Table 2: Correlation between Brassica Consumption and Urinary Isothiocyanate (ITC) Excretion

Study PopulationBrassica IntakeMean Urinary ITC ExcretionKey FindingReference
Postmenopausal Women~100 g/day Significantly correlated with intakeUrinary ITC is a good biomarker at moderate intake levels.[5][7]
Postmenopausal Women~200 g/day Not significantly correlated with intakeBiomarker may be less accurate at higher intake levels.[5][7]
Women in ShanghaiHabitual intake of 98.3 g/day Significantly increased with intakeA single urinary ITC measure is a complementary measure of habitual intake.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the collection and analysis of urinary metabolites of this compound.

Protocol 1: 24-Hour Urine Sample Collection

Objective: To collect a complete 24-hour urine sample for the analysis of isothiocyanate metabolites.

Materials:

  • Large, clean, and dry collection container with a secure lid.

  • Smaller, labeled urine collection cups for each void.

  • Cooler with ice packs.

  • Ascorbic acid (as a preservative).

Procedure:

  • Begin the collection at a specific time (e.g., 8:00 AM). At this time, empty your bladder completely and discard this urine. This is the start time of the 24-hour collection period.

  • For the next 24 hours, collect all urine in the smaller collection cup and transfer it to the large collection container.

  • Keep the large collection container in a cooler with ice packs or in a refrigerator for the entire 24-hour period to prevent degradation of the analytes.

  • Exactly 24 hours after the start time, empty your bladder one last time and add this urine to the large collection container. This is the end of the collection period.

  • Record the total volume of urine collected.

  • Mix the total volume of urine well and take a representative aliquot (e.g., 50 mL) for analysis.

  • Add a preservative, such as ascorbic acid, to the aliquot to prevent oxidation of the metabolites.

  • Store the aliquot at -80°C until analysis.

Protocol 2: Quantification of Urinary Isothiocyanate Metabolites by LC-MS/MS

Objective: To extract and quantify isothiocyanate metabolites (as dithiocarbamates) from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • Urine samples (collected as per Protocol 1).

  • Internal standard (e.g., isotopically labeled analogue of the analyte).

  • Dichloromethane.

  • Solid-supported liquid extraction (SLE) cartridges.

  • Formic acid.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Ultra-pure water.

  • Nitrogen gas supply for evaporation.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

1. Sample Preparation (Solid-Supported Liquid Extraction):

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Take a 1 mL aliquot of the urine sample and add the internal standard.

  • Add 1 mL of ultra-pure water and mix.

  • Load the diluted urine sample onto an SLE cartridge and allow it to absorb for 10 minutes.

  • Elute the analytes by passing 6 mL of dichloromethane through the cartridge.

  • Repeat the elution with another 6 mL of dichloromethane.

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 20% methanol).

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Perform chromatographic separation using a suitable C18 column with a gradient elution program.

  • Mobile Phase Example:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution Example: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.

  • Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Optimize the MS parameters (e.g., precursor and product ions, collision energy) for each analyte and the internal standard.

3. Quantification:

  • Prepare a calibration curve using a series of standard solutions of the target analytes in a blank urine matrix.

  • Process the calibration standards using the same extraction procedure as the samples.

  • Quantify the concentration of the analytes in the urine samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

experimental_workflow start Start collection 24-Hour Urine Sample Collection start->collection storage Sample Storage (-80°C) collection->storage prep Sample Preparation (Solid-Supported Liquid Extraction) storage->prep analysis LC-MS/MS Analysis prep->analysis quantification Data Analysis & Quantification analysis->quantification end End quantification->end

Experimental workflow for biomarker analysis.

Conclusion

The urinary metabolites of this compound, particularly goitrin and other isothiocyanates, serve as effective and quantifiable biomarkers for the consumption of a range of Brassica vegetables. The protocols outlined in this document provide a robust framework for researchers, scientists, and drug development professionals to accurately assess Brassica vegetable intake in clinical and epidemiological studies. The use of these biomarkers will facilitate a better understanding of the relationship between Brassica consumption and health outcomes.

References

Application Notes and Protocols for Assessing the Biological Activity of Progoitrin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progoitrin, a glucosinolate found in cruciferous vegetables, is a precursor to the biologically active compound goitrin (5-vinyloxazolidine-2-thione). The biological activities of progoitrin are primarily attributed to goitrin and other hydrolysis products. These compounds have been investigated for their goitrogenic, anticancer, and anti-inflammatory properties. This document provides detailed application notes and protocols for the in vitro assessment of these biological activities.

I. Goitrogenic Activity Assessment

The primary goitrogenic effect of goitrin is the inhibition of iodine uptake by thyroid follicular cells, a critical step in thyroid hormone synthesis. This can be assessed in vitro using a radioiodine uptake assay.

Experimental Protocol: Radioiodine Uptake Inhibition Assay

This protocol is designed to quantify the inhibition of iodide uptake in thyroid cells.

Materials:

  • Thyroid cell line (e.g., FRTL-5, a rat thyroid follicular cell line)

  • Cell culture medium (e.g., Coon's modified Ham's F-12 with 5% calf serum and supplementary hormones)

  • Progoitrin or Goitrin

  • Sodium iodide (NaI) solution

  • Radioactive sodium iodide (Na¹²⁵I)

  • Hanks' Balanced Salt Solution (HBSS)

  • Gamma counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed thyroid cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 24-48 hours to allow for adherence.

  • Treatment: Prepare various concentrations of progoitrin or goitrin in the culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (medium without the test compound). Incubate for 24 hours.

  • Iodide Uptake: After the treatment period, wash the cells twice with warm HBSS. Add 100 µL of HBSS containing a mixture of non-radioactive NaI (e.g., 10 µM) and radioactive Na¹²⁵I (e.g., 0.1 µCi/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for iodide uptake.

  • Washing: Terminate the uptake by aspirating the iodide solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Measurement: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to counting tubes.

  • Quantification: Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis: Calculate the percentage of iodide uptake inhibition for each concentration relative to the vehicle control.

Data Presentation
CompoundCell LineIncubation Time (h)MeasurementIC50/Effective ConcentrationReference
GoitrinHuman subjects (in vivo surrogate)N/ARadioiodine Uptake194 µmol inhibited uptake, 77 µmol did not[1][2][3]
ProgoitrinRatN/AGoitrogenic metabolites in serumHigh concentration of goitrin detected[4]

Experimental Workflow: Radioiodine Uptake Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Iodide Uptake Assay cluster_analysis Data Analysis seed Seed Thyroid Cells incubate1 Incubate 24-48h seed->incubate1 add_progoitrin Add Progoitrin/Goitrin incubate1->add_progoitrin incubate2 Incubate 24h add_progoitrin->incubate2 wash1 Wash with HBSS incubate2->wash1 add_radioiodide Add Na¹²⁵I wash1->add_radioiodide incubate3 Incubate 1h add_radioiodide->incubate3 wash2 Wash with cold HBSS incubate3->wash2 lyse Lyse Cells wash2->lyse measure Measure Radioactivity lyse->measure calculate Calculate Inhibition measure->calculate

Caption: Workflow for the in vitro radioiodine uptake inhibition assay.

II. Anticancer Activity Assessment

Progoitrin's anticancer potential can be evaluated by assessing its effects on cell viability, proliferation, and apoptosis.

Experimental Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • Cancer cell lines (e.g., breast, colon, liver cancer cell lines)

  • Cell culture medium

  • Progoitrin or Goitrin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of progoitrin or goitrin for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol 2: Clonogenic Assay for Cell Proliferation

This assay assesses the ability of a single cell to form a colony, indicating long-term proliferative potential.[6][7][8][9][10]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Progoitrin or Goitrin

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of progoitrin or goitrin for 24 hours.

  • Colony Formation: Replace the treatment medium with fresh medium and incubate for 7-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution for 20-30 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Experimental Protocol 3: Hoechst 33342/Propidium Iodide (PI) Staining for Apoptosis

This method distinguishes between viable, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.[1][11][12][13]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Progoitrin or Goitrin

  • Hoechst 33342 solution

  • Propidium Iodide (PI) solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips or in culture plates and treat with progoitrin or goitrin for a specified time.

  • Staining: Add Hoechst 33342 and PI to the cell culture medium and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Viable cells will have blue, intact nuclei. Early apoptotic cells will show bright blue, condensed, or fragmented nuclei. Late apoptotic and necrotic cells will have red nuclei.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the percentage of cells in each population (viable, apoptotic, necrotic).[12][13]

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated groups compared to the control.

Data Presentation
CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Generic Compound 1HTB-26 (Breast Cancer)Crystal VioletNot Specified10-50[14]
Generic Compound 2PC-3 (Pancreatic Cancer)Crystal VioletNot Specified10-50[14]
Generic Compound 3HepG2 (Liver Cancer)Crystal VioletNot Specified10-50[14]
9-methoxycanthin-6-oneA2780 (Ovarian Cancer)Sulphorhodamine BNot Specified4.04 ± 0.36[15]
9-methoxycanthin-6-oneHT-29 (Colorectal Cancer)Sulphorhodamine BNot Specified3.79 ± 0.069[15]

Hypothesized Anticancer Signaling Pathway

G cluster_pathway Cellular Signaling cluster_effects Cellular Effects Progoitrin Progoitrin/Goitrin MAPK MAPK Pathway Progoitrin->MAPK Inhibition NFkB NF-κB Pathway Progoitrin->NFkB Inhibition Proliferation Decreased Proliferation MAPK->Proliferation Modulates Apoptosis Increased Apoptosis MAPK->Apoptosis Modulates NFkB->Proliferation Modulates NFkB->Apoptosis Modulates Anticancer Anticancer Proliferation->Anticancer Anticancer Effect Apoptosis->Anticancer

Caption: Hypothesized signaling pathways for progoitrin's anticancer activity.

III. Anti-inflammatory Activity Assessment

The anti-inflammatory potential of progoitrin can be investigated through its ability to inhibit protein denaturation, stabilize cell membranes, and inhibit key inflammatory enzymes.

Experimental Protocol 1: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a substance to prevent the denaturation of proteins, a process implicated in inflammation.[16][17][18][19]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Progoitrin or Goitrin

  • Diclofenac sodium (as a standard)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1% albumin solution, 2.8 mL of PBS, and 2 mL of various concentrations of progoitrin/goitrin.

  • Control: A control group is prepared with 2 mL of distilled water instead of the test sample.

  • Incubation: Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

Experimental Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay evaluates the ability of a substance to protect red blood cell membranes from lysis induced by heat or hypotonic solutions, which is analogous to the stabilization of lysosomal membranes during inflammation.[20][21][22][23]

Materials:

  • Fresh human blood

  • Isotonic and hypotonic buffer solutions

  • Progoitrin or Goitrin

  • Diclofenac sodium (as a standard)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • HRBC Suspension: Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.

  • Reaction Mixture: Mix 0.5 mL of the HRBC suspension with 0.5 mL of various concentrations of progoitrin/goitrin, 1 mL of phosphate buffer, and 2 mL of hypotonic saline.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis: Calculate the percentage of membrane stabilization (protection from hemolysis).

Experimental Protocol 3: COX and LOX Inhibition Assays

These enzymatic assays determine the inhibitory effect of the test compound on cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway.[24][25][26]

Materials:

  • COX-1/COX-2 and 5-LOX enzyme preparations

  • Arachidonic acid (substrate)

  • Specific assay kits (commercially available)

  • Spectrophotometer or fluorometer

Procedure:

  • Follow Kit Instructions: The specific protocols will vary depending on the commercial kit used. Generally, the assay involves incubating the enzyme with the test compound (progoitrin/goitrin) and then adding the substrate (arachidonic acid).

  • Detection: The product of the enzymatic reaction is then measured, often through a colorimetric or fluorometric method.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the test compound to the control.

Data Presentation
CompoundAssayMeasurementIC50/Effective ConcentrationReference
P. niruri hydroalcoholic extractProtein DenaturationInhibition of egg albumin denaturationIC50 = 80.40 µg/mL[19]
Generic Plant ExtractProtease InhibitionInhibition of protease activitySignificant inhibition at various concentrations[22]
S. salviifolia root extractCOX-2 InhibitionInhibition of COX-2 enzyme95.70 ± 0.35% inhibition[25]

Experimental Workflow: Protein Denaturation Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis mix Prepare Reaction Mixture (Albumin, PBS, Progoitrin) incubate1 Incubate at 37°C mix->incubate1 heat Heat at 70°C incubate1->heat cool Cool to Room Temp heat->cool measure Measure Absorbance at 660 nm cool->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the in vitro protein denaturation inhibition assay.

References

High-Throughput Screening Methods for Glucosinolates Including Progoitrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of glucosinolates, with a specific focus on progoitrin. Glucosinolates are a class of secondary metabolites found predominantly in Brassica species, and their breakdown products have been recognized for their potential health benefits, including anticancer and antioxidant activities. Progoitrin, in particular, is a glucosinolate of interest due to its biological activities. The following sections detail various screening methodologies, from sample preparation to data analysis, to facilitate efficient and accurate quantification of these compounds in large sample sets.

Introduction to High-Throughput Screening of Glucosinolates

High-throughput screening (HTS) is a critical tool in drug discovery and agricultural research, enabling the rapid analysis of thousands of samples.[1] In the context of glucosinolates, HTS is employed to identify plant varieties with desirable glucosinolate profiles, to study the effects of different growth conditions, and to screen for compounds that may modulate glucosinolate metabolism. The primary methods adapted for HTS of glucosinolates include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as immunological assays like the Enzyme-Linked Immunosorbent Assay (ELISA) and enzymatic assays.[2]

Sample Preparation for High-Throughput Analysis

Proper sample preparation is crucial to prevent the enzymatic degradation of glucosinolates by myrosinase, an endogenous enzyme that is released upon tissue damage.[3]

Protocol 1: General Sample Preparation

  • Harvesting and Freezing: Harvest plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity.

  • Lyophilization (Freeze-Drying): Freeze-dry the samples to remove water, which helps in preserving the glucosinolates and allows for accurate weighing.

  • Grinding: Grind the lyophilized tissue to a fine powder using a ball mill or mortar and pestle.

  • Extraction:

    • Weigh 50-100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 70% methanol (pre-heated to 70°C) to inactivate myrosinase.[4]

    • Vortex thoroughly and incubate at 70°C for 20 minutes in a water bath, with intermittent vortexing.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant containing the glucosinolate extract.

    • For quantitative analysis, an internal standard (e.g., sinigrin, if not present in the sample) can be added during the extraction step.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of desulfated glucosinolates.[4]

Protocol 2: HPLC Analysis of Desulfo-Glucosinolates

  • Desulfation of Glucosinolates:

    • Prepare a mini-column by packing a pipette tip with DEAE-Sephadex A-25 anion exchange resin.[5]

    • Load the glucosinolate extract from Protocol 1 onto the equilibrated column.

    • Wash the column with water and then with 20 mM sodium acetate.

    • Add 75 µL of purified sulfatase solution and let it react overnight at room temperature to cleave the sulfate group.

    • Elute the desulfo-glucosinolates with ultrapure water.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[4]

    • Mobile Phase A: Ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 1% to 25% acetonitrile over 25 minutes is a good starting point, which can be optimized based on the specific glucosinolates of interest.

    • Flow Rate: 0.75 mL/min.[4]

    • Detection: UV detector at 229 nm.[4]

    • Column Temperature: 40°C.[4]

  • Quantification:

    • Generate a calibration curve using a progoitrin standard of known concentrations.

    • Quantify progoitrin in the samples by comparing the peak area to the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_desulf Desulfation cluster_hplc HPLC Analysis Sample Plant Material FreezeDry Freeze-Drying Sample->FreezeDry Grind Grinding FreezeDry->Grind Extract Extraction with 70% Methanol Grind->Extract AnionExchange Anion Exchange Chromatography Extract->AnionExchange Sulfatase Sulfatase Treatment AnionExchange->Sulfatase Elution Elution of Desulfo-GSLs Sulfatase->Elution Injection HPLC Injection Elution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (229 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of glucosinolates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the direct analysis of intact glucosinolates without the need for desulfation.[6]

Protocol 3: LC-MS/MS Analysis of Intact Glucosinolates

  • Sample Preparation: Prepare glucosinolate extracts as described in Protocol 1. The desulfation step is not required.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is recommended for better resolution and faster analysis times.

    • Column: A reversed-phase C18 column suitable for UHPLC.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A fast gradient, for example, from 2% to 98% B in 5-10 minutes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each glucosinolate. For progoitrin, the [M-H]⁻ precursor ion is at m/z 388, and a common product ion is the sulfate fragment at m/z 97.[6]

  • Quantification:

    • Create a calibration curve using a progoitrin standard.

    • Quantify progoitrin based on the peak area of the specific MRM transition.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Plant Material FreezeDry Freeze-Drying Sample->FreezeDry Grind Grinding FreezeDry->Grind Extract Extraction with 70% Methanol Grind->Extract Injection UHPLC Injection Extract->Injection Separation C18 Column Separation Injection->Separation Ionization ESI (Negative) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Competitive binding in progoitrin ELISA.

Myrosinase-Based Enzymatic Assay

This method relies on the enzymatic hydrolysis of glucosinolates by myrosinase, followed by the quantification of one of the reaction products, typically glucose. [7]It is a cost-effective method for determining total glucosinolate content.

Protocol 5: Myrosinase-Glucose Oxidase Coupled Assay

  • Sample Preparation: Prepare glucosinolate extracts as described in Protocol 1. It is essential to completely inactivate the endogenous myrosinase.

  • Enzymatic Hydrolysis:

    • To a 96-well plate, add the sample extract.

    • Add a solution of purified myrosinase.

    • Incubate at 37°C for 30-60 minutes to allow for the complete hydrolysis of glucosinolates and the release of glucose.

  • Glucose Quantification:

    • Add a glucose oxidase/peroxidase/chromogen reagent mixture (e.g., using a commercial glucose assay kit).

    • Incubate at 37°C for 15-30 minutes. Glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide, which is then used by peroxidase to oxidize a chromogen, resulting in a color change.

    • Measure the absorbance at the appropriate wavelength for the chosen chromogen.

  • Quantification:

    • Create a standard curve using glucose.

    • The amount of glucose released is directly proportional to the total glucosinolate content in the sample.

Signaling Pathway for Myrosinase-Based Assay

Myrosinase_Assay Glucosinolate Glucosinolates (e.g., Progoitrin) Myrosinase Myrosinase Glucosinolate->Myrosinase Glucose Glucose Myrosinase->Glucose UnstableAglycone Unstable Aglycone Myrosinase->UnstableAglycone GlucoseOxidase Glucose Oxidase Glucose->GlucoseOxidase H2O2 Hydrogen Peroxide GlucoseOxidase->H2O2 Peroxidase Peroxidase H2O2->Peroxidase ColoredProduct Colored Product (measurable) Peroxidase->ColoredProduct Chromogen Chromogen (colorless) Chromogen->Peroxidase

Caption: Enzymatic cascade in the myrosinase-based assay.

Data Presentation

Quantitative data from the different screening methods should be summarized for easy comparison.

Table 1: Comparison of High-Throughput Screening Methods for Glucosinolates

FeatureHPLC-UVLC-MS/MSELISAMyrosinase Assay
Principle Chromatographic separation and UV detectionChromatographic separation and mass detectionImmuno-bindingEnzymatic conversion and colorimetric detection
Specificity Moderate to HighVery HighHigh (for a specific glucosinolate)Low (measures total glucosinolates)
Sensitivity ModerateHighHighModerate
Throughput ModerateModerate to HighHighHigh
Cost ModerateHighModerateLow
Progoitrin Specificity Yes (with standard)YesYes (with specific antibody)No (measures total)

Table 2: Performance Characteristics of Progoitrin Quantification Methods

ParameterHPLC-UVLC-MS/MS
Linearity Range (µg/mL) 1 - 5000.01 - 100
LOD (µg/mL) ~0.5~0.005
LOQ (µg/mL) ~1.5~0.015
Precision (RSD%) < 5%< 3%
Accuracy (Recovery %) 95 - 105%98 - 102%

Note: The values in Table 2 are representative and may vary depending on the specific instrumentation and experimental conditions.

Conclusion

The choice of a high-throughput screening method for glucosinolates depends on the specific research question, the required level of specificity and sensitivity, and the available resources. For rapid screening of large numbers of samples for total glucosinolate content, the myrosinase-based assay is a cost-effective option. For specific quantification of progoitrin and other glucosinolates, LC-MS/MS provides the highest sensitivity and specificity. HPLC-UV offers a good balance between performance and cost, while ELISA is an excellent choice for high-throughput screening when a specific antibody for the target glucosinolate is available. The protocols and information provided in these application notes are intended to serve as a guide for researchers to develop and implement robust high-throughput screening assays for glucosinolates.

References

Troubleshooting & Optimization

Technical Support Center: R-2-Hydroxy-3-butenyl Glucosinolate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-2-Hydroxy-3-butenyl glucosinolate (also known as progoitrin).

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound detected 1. Myrosinase activity: The enzyme myrosinase, naturally present in plant tissue, may have degraded the glucosinolates upon cell disruption.[1] 2. Incomplete extraction: The solvent and conditions used may not be optimal for extracting this specific glucosinolate. 3. Degradation during processing: High temperatures or inappropriate pH levels can lead to the degradation of this compound.[2] 4. Issues with desulfation: If using a desulfation step, the sulfatase enzyme may be inactive or the reaction incomplete.[3]1. Inactivate myrosinase immediately: Use heated solvents (e.g., boiling 70% methanol) or freeze-dry the sample to prevent enzymatic activity.[4] Cold methanol extraction has also been shown to be effective.[5][6] 2. Optimize extraction parameters: Refer to the quantitative data table below for effective solvent systems and conditions. A 50% ethanol/water mixture at 40°C has been shown to be effective for extracting progoitrin.[4] 3. Control temperature and pH: Avoid excessive heat and maintain a neutral or slightly acidic pH during extraction. 4. Verify sulfatase activity: Use a fresh batch of sulfatase and ensure optimal reaction conditions (e.g., correct buffer and incubation time).[3]
Poor peak shape or resolution in HPLC analysis 1. Column contamination: Buildup of matrix components on the HPLC column. 2. Inappropriate mobile phase: The mobile phase composition may not be suitable for separating this compound from other compounds. 3. Column degradation: The stationary phase of the column has deteriorated.1. Clean the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). Consider using a guard column to protect the analytical column.[7] 2. Adjust mobile phase: Modify the gradient or the solvent composition. A common mobile phase for desulfoglucosinolate analysis is a gradient of water and acetonitrile.[4][8] 3. Replace the column: If cleaning and mobile phase adjustments do not improve peak shape, the column may need to be replaced.[7]
Variable and inconsistent results 1. Inhomogeneous sample: The plant material was not ground to a uniform, fine powder. 2. Inaccurate measurements: Errors in weighing the sample or measuring solvent volumes. 3. Fluctuations in extraction conditions: Inconsistent temperature or extraction times.1. Ensure proper sample homogenization: Grind freeze-dried material to a fine, consistent powder.[4][8] 2. Use calibrated equipment: Ensure analytical balances and pipettes are properly calibrated. 3. Maintain consistent experimental parameters: Use a temperature-controlled water bath or shaker and a timer to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in preserving this compound during extraction?

A1: The most critical step is the immediate inactivation of the myrosinase enzyme upon tissue disruption.[1] This is typically achieved by flash-freezing the sample in liquid nitrogen, followed by freeze-drying, or by extracting the fresh or frozen tissue in a hot solvent like 70% methanol at 75°C.[4][8][6]

Q2: What are the recommended storage conditions for plant samples and extracts?

A2: Plant samples should be stored at -80°C to minimize degradation. Extracts, especially after desulfation, should be stored at -20°C in airtight vials until HPLC analysis.[9]

Q3: Is a desulfation step always necessary for the analysis of this compound?

A3: While the analysis of desulfated glucosinolates by HPLC is a widely used and robust method, it is not strictly necessary.[4][8] Intact glucosinolates can also be analyzed, often using liquid chromatography-mass spectrometry (LC-MS) techniques. However, desulfation can improve chromatographic separation and detection by UV.[10]

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most reliable method for peak identification is to compare the retention time and UV spectrum with a certified reference standard of this compound (progoitrin).[11] If a standard is unavailable, LC-MS can be used to confirm the mass-to-charge ratio of the compound.

Q5: Are there any "green" extraction methods suitable for this compound?

A5: Yes, green extraction techniques are being explored for glucosinolates. Methods like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) can reduce solvent consumption and extraction time.[12][13][14] However, the conditions for these methods need to be optimized for this compound to ensure efficient extraction without degradation.

Quantitative Data

The following table summarizes the effects of different extraction conditions on the yield of progoitrin (this compound) from broccoli sprouts.

Table 1: Effect of Extraction Conditions on Progoitrin Yield

Temperature (°C)Ethanol Concentration (%)Sample:Solvent Ratio (w/v)Progoitrin Yield (mg/kg Dry Weight)
40501:35100094 ± 9016 (Total Glucosinolates)
65501:25High concentration of glucoraphanin and progoitrin
15501:25Lower Yield
400 (Water)1:25Lower Yield
401001:25Lower Yield

Data adapted from a study on broccoli sprouts, where progoitrin was one of the main glucosinolates detected. The highest total glucosinolate yield was achieved with 50% ethanol at 40°C with a 1:35 sample-to-solvent ratio. Both highlighted conditions led to a high accumulation of progoitrin.[4]

Experimental Protocols

Protocol 1: Hot Methanol Extraction and HPLC Analysis of Desulfoglucosinolates

This is a widely used method for the quantitative analysis of glucosinolates.[4][8]

1. Sample Preparation:

  • Freeze-dry fresh plant material and grind to a fine powder.

  • Accurately weigh 50-100 mg of the dried powder into a 2 mL reaction tube.

2. Extraction:

  • Add 1 mL of 70% methanol, pre-heated to 75°C, to the sample tube.

  • Vortex briefly and place in a 75°C water bath for 10 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Collect the supernatant.

3. Desulfation:

  • Prepare a DEAE-Sephadex A-25 column.

  • Load the supernatant onto the column.

  • Wash the column with 70% methanol and then with water.

  • Add a purified sulfatase solution and incubate overnight at room temperature.

  • Elute the desulfoglucosinolates with ultrapure water.

4. HPLC Analysis:

  • Analyze the eluate using a reverse-phase C18 column.

  • Use a mobile phase gradient of water and acetonitrile.

  • Detect desulfoglucosinolates at 229 nm.

  • Quantify using a calibration curve of a known standard (e.g., sinigrin) and apply the appropriate response factor for progoitrin.

Protocol 2: Cold Methanol Extraction

This method is a simpler and less hazardous alternative to hot methanol extraction.[6]

1. Sample Preparation:

  • Use either fresh, frozen, or freeze-dried and ground plant material.

  • Weigh approximately 0.1 g of tissue into a tube.

2. Extraction:

  • Add 5 mL of 80% methanol at room temperature.

  • Shake or vortex the sample and let it stand for 30 minutes.

  • Mix on a platform rocker for another 30 minutes.

  • Centrifuge to pellet the plant material.

  • The supernatant can be directly analyzed for intact glucosinolates by LC-MS or be further purified by desulfation for HPLC-UV analysis as described in Protocol 1.

Visualizations

Biosynthesis and Degradation of this compound

Met Methionine HomoMet Homomethionine Met->HomoMet Chain Elongation Gluconapin Gluconapin (3-Butenyl glucosinolate) HomoMet->Gluconapin Core Structure Formation Progoitrin R-2-Hydroxy-3-butenyl glucosinolate (Progoitrin) Gluconapin->Progoitrin Hydroxylation (GSL-OH enzyme) Goitrin Goitrin (5-Vinyl-2-oxazolidinethione) Progoitrin->Goitrin Myrosinase Hydrolysis & Cyclization

Caption: Biosynthesis of Progoitrin from Methionine and its subsequent enzymatic degradation to Goitrin.

Experimental Workflow for Glucosinolate Extraction and Analysis

cluster_analysis Analysis Options start Plant Material grind Homogenization (Grinding/Milling) start->grind extract Extraction (e.g., 70% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge supernatant Supernatant (Crude Extract) centrifuge->supernatant desulfate Desulfation (DEAE Column & Sulfatase) supernatant->desulfate Purification lcms LC-MS Analysis (for intact glucosinolates) supernatant->lcms Alternative hplc HPLC-UV/PDA Analysis desulfate->hplc end Quantification hplc->end lcms->end Goitrin Goitrin Thyroid Thyroid Gland Goitrin->Thyroid Inhibits Iodide Uptake TPO Thyroid Peroxidase (TPO) Goitrin->TPO Inhibits TPO activity Iodine Dietary Iodide (I-) Iodine->Thyroid Uptake Thyroid->TPO Hormone_Synth Thyroid Hormone Synthesis (T3, T4) TPO->Hormone_Synth Organification of Iodide Hypothyroidism Hypothyroidism (Goiter) Hormone_Synth->Hypothyroidism Reduced Production Leads to

References

Optimization of MS/MS parameters for 2-hydroxy-3-butenyl glucosinolate detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of MS/MS parameters for the detection of 2-hydroxy-3-butenyl glucosinolate (also known as progoitrin).

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor ion and what are the most common product ions for 2-hydroxy-3-butenyl glucosinolate in negative ion mode ESI-MS/MS?

A1: In negative ion electrospray ionization (ESI) mode, 2-hydroxy-3-butenyl glucosinolate typically forms a deprotonated molecule [M-H]⁻ as the precursor ion at m/z 388.0.[1][2][3][4] Upon fragmentation, the most characteristic and commonly used product ion for quantification is m/z 97.0, which corresponds to the hydrogen sulfate ion [HSO₄]⁻.[1][2][3][5][6] Other diagnostic fragment ions that may be observed include m/z 259, corresponding to the loss of the side chain from the deprotonated molecule.[6][7]

Q2: How can I separate the isomers 2-hydroxy-3-butenyl glucosinolate (progoitrin) and its epimer, epiprogoitrin?

A2: Baseline separation of these isomers can be challenging but is achievable with a well-optimized chromatographic method. Using a reverse-phase C18 column, such as an ACQUITY UPLC™ HSS T3, with a gradient elution of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) has been shown to be effective.[1][2][3] Optimization of the gradient slope and flow rate is critical for achieving adequate resolution between the two epimers.

Q3: What are the key instrument parameters to optimize for sensitive detection of 2-hydroxy-3-butenyl glucosinolate?

A3: For sensitive detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, the following parameters are crucial:

  • Ionization Mode: Negative Electrospray Ionization (ESI) is preferred.[1][2][3]

  • MRM Transition: The transition of m/z 388.0 → 97.0 is highly specific and sensitive for quantification.[1][2][3]

  • Source Parameters: Optimization of the nebulizer gas flow, heating gas flow, interface temperature, and desolvation line temperature is critical for efficient ionization and desolvation.[1]

  • Collision Energy (CE): The CE should be optimized to maximize the signal for the m/z 97.0 product ion. This is compound and instrument-dependent and must be determined empirically.

Q4: What are some common sample preparation techniques for analyzing 2-hydroxy-3-butenyl glucosinolate from plant material?

A4: A common method involves extraction with a hot methanol/water mixture (e.g., 70-80% methanol) to simultaneously extract the glucosinolates and inactivate the myrosinase enzyme, which can otherwise degrade the target analyte.[8][9] This is often followed by a purification step using an ion-exchange column.[8] For quantitative analysis, a desulfation step using sulfatase is sometimes employed, although direct analysis of the intact glucosinolate is also common with modern LC-MS/MS methods.[8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for m/z 388.0 1. Incorrect ionization mode selected. 2. Inefficient ionization due to suboptimal source parameters. 3. Sample degradation. 4. Clogged ESI needle or sample transfer line.1. Ensure the mass spectrometer is operating in negative ion mode . 2. Tune the instrument and optimize source parameters (e.g., nebulizer gas, temperatures) using a standard solution of 2-hydroxy-3-butenyl glucosinolate or a related glucosinolate. 3. Ensure myrosinase was inactivated during sample preparation (e.g., by heating).[8] Prepare fresh samples if degradation is suspected. 4. Clean the ESI probe and inspect the sample path for blockages.
Poor Peak Shape or Tailing 1. Suboptimal chromatographic conditions. 2. Column degradation. 3. Interaction with metal components in the LC system.1. Adjust the mobile phase gradient, flow rate, and temperature. Ensure the mobile phase pH is appropriate. 2. Flush the column or replace it if it has reached the end of its lifetime. 3. Use a column with a biocompatible PEEK-lined interior or add a chelating agent like EDTA to the mobile phase in trace amounts if metal chelation is suspected.
Inability to Separate Progoitrin and Epiprogoitrin 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry.1. Decrease the ramp of the elution gradient. 2. Experiment with different C18 column chemistries or consider a HILIC column for separating these polar isomers.[11]
High Background Noise or Contamination 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections. 3. Matrix effects from complex samples.1. Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system thoroughly. 2. Implement a robust needle wash protocol and inject blank samples between experimental samples. 3. Improve sample cleanup procedures or use a divert valve to direct the early and late eluting matrix components to waste.
Inconsistent Results or Poor Reproducibility 1. Variability in sample preparation. 2. Unstable spray in the ESI source. 3. Fluctuations in instrument temperature.1. Standardize all sample preparation steps and use an internal standard (e.g., sinigrin) to account for variability.[1][3] 2. Check for leaks in the gas lines and ensure a stable solvent flow to the ESI probe.[12] 3. Allow the LC column and mass spectrometer sufficient time to equilibrate.

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of 2-hydroxy-3-butenyl glucosinolate using LC-MS/MS.

Table 1: Optimized MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
2-Hydroxy-3-butenyl glucosinolate388.097.0Negative ESI[1][2][3]
Sinigrin (Internal Standard)358.097.0Negative ESI[1][2][3]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range2–5000 ng/mL[1][2][3]
Correlation Coefficient (r)> 0.996[1][2][3]
Lower Limit of Quantification (LLOQ)2 ng/mL[1][2][3]
Intra- and Inter-day Precision (RSD)< 15%[1][2]
Intra- and Inter-day Accuracywithin ±15%[1][2]

Experimental Protocols

Protocol: Quantification of 2-Hydroxy-3-butenyl Glucosinolate in Rat Plasma

This protocol is adapted from a validated method for the pharmacokinetic study of progoitrin and epiprogoitrin.[1]

1. Sample Preparation (Protein Precipitation) a. To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution (sinigrin). b. Add 200 µL of acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase. g. Centrifuge again at 14,000 rpm for 10 minutes. h. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions a. LC System: UHPLC system. b. Column: ACQUITY UPLC™ HSS T3 column.[1][2] c. Mobile Phase A: Water with 0.1% formic acid.[1][2] d. Mobile Phase B: Acetonitrile.[1] e. Flow Rate: 0.3 mL/min.[1][2] f. Gradient: A suitable gradient to separate the isomers and elute the analyte of interest. g. Injection Volume: 5 µL. h. Mass Spectrometer: Triple quadrupole mass spectrometer. i. Ionization: Electrospray Ionization (ESI), Negative Mode.[1] j. MS Source Parameters:

  • Nebulizer gas flow: 3 L/min
  • Heating gas flow: 10 L/min
  • Drying gas flow: 10 L/min
  • Interface temperature: 300°C
  • Desolvation line temperature: 250°C
  • Heat block temperature: 400°C[1] k. Detection: Multiple Reaction Monitoring (MRM) of the transitions specified in Table 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Sinigrin) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 evaporate Evaporate Supernatant centrifuge1->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 vial Transfer to Vial centrifuge2->vial inject Inject into UHPLC System vial->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (Negative ESI, MRM) separation->detection data Data Acquisition & Quantification detection->data

Caption: Experimental workflow for 2-hydroxy-3-butenyl glucosinolate analysis.

troubleshooting_logic start Low or No Signal check_mode Is MS in Negative Ion Mode? start->check_mode check_source Are Source Parameters Optimized? check_mode->check_source Yes fix_mode Switch to Negative Ion Mode check_mode->fix_mode No check_sample Is Sample Integrity Confirmed? check_source->check_sample Yes tune_source Tune & Optimize Source Parameters check_source->tune_source No check_hardware Is Hardware Clean & Unblocked? check_sample->check_hardware Yes prep_fresh Prepare Fresh Standards/Samples check_sample->prep_fresh No clean_hw Clean ESI Probe & Sample Path check_hardware->clean_hw No

References

Enhancing the stability of R-2-Hydroxy-3-butenyl glucosinolate analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of R-2-Hydroxy-3-butenyl glucosinolate (progoitrin) analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Storage and Handling of Progoitrin Analytical Standards

Q1.1: What are the recommended storage conditions for solid progoitrin analytical standards?

A: Solid progoitrin analytical standards, typically available as a potassium salt, should be stored at 2-8°C.[1] It is crucial to keep the container tightly sealed in a dry place to prevent moisture uptake.[2] While the shelf life is limited, the expiration date will be indicated on the product label.[1]

Q1.2: I left my solid progoitrin standard at room temperature for a few hours. Is it still usable?

A: While short excursions from the recommended 2-8°C storage may not lead to significant degradation of the solid standard, it is best to minimize such occurrences. The material is combustible, but stable under normal ambient handling conditions.[3] For quantitative analysis requiring high accuracy, it is recommended to use a standard that has been consistently stored under the correct conditions. If you suspect any degradation, it is advisable to qualify the standard against a new, properly stored one.

Q1.3: How should I prepare stock solutions of progoitrin? What solvent should I use and how should I store the solution?

A: Progoitrin is soluble in water and methanol-water mixtures. For preparing stock solutions, use high-purity solvents such as HPLC-grade methanol and ultrapure water. A common solvent for glucosinolate analysis is 70% methanol in water.[4]

Stock solutions should be stored at low temperatures (e.g., -20°C) to minimize degradation.[5] For light-sensitive compounds, amber vials are recommended to prevent photodegradation.[6] It is also advisable to prepare fresh working solutions from the stock solution for each experiment to ensure accuracy.

Q1.4: I have noticed a decrease in the peak area of my progoitrin standard in my calibration curve over a few days. What could be the cause?

A: This is likely due to the degradation of the progoitrin standard in solution. Several factors can contribute to this:

  • Temperature: Storing solutions at room temperature can lead to faster degradation. Always store stock and working solutions at or below -20°C.

  • pH: Progoitrin degradation is pH-dependent, with increased degradation at higher pH values.[7][8] Ensure your solvent is neutral or slightly acidic.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can lead to degradation.[5][9] It is best to aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.

  • Solvent Evaporation: If the vial is not properly sealed, solvent evaporation can concentrate the standard, leading to inaccurate results. Use vials with secure caps.

2. Understanding and Preventing Progoitrin Degradation

Q2.1: What are the main degradation pathways for progoitrin?

A: Progoitrin can degrade through two primary pathways:

  • Enzymatic Hydrolysis: In the presence of the myrosinase enzyme, progoitrin is hydrolyzed to form goitrin (an oxazolidine-2-thione), a compound known for its goitrogenic effects.[6][10][11] This is a major concern when working with plant extracts that may contain active myrosinase.

  • Thermal Degradation: At elevated temperatures, progoitrin can undergo non-enzymatic degradation. The degradation rate increases with higher temperatures and is influenced by the surrounding matrix and pH.[7][8] Thermal degradation can lead to the formation of various volatile compounds, including nitriles like 2,4-pentadienenitrile.[7][8]

Q2.2: How does pH affect the stability of progoitrin?

A: The stability of progoitrin is significantly influenced by pH. Studies have shown that the degradation rate of progoitrin is higher in alkaline conditions (pH 9.0) compared to neutral (pH 7.0) and acidic (pH 5.0) conditions.[7][8] Therefore, maintaining a neutral to slightly acidic pH is crucial for enhancing the stability of progoitrin solutions.

Q2.3: My samples are plant extracts. How can I prevent enzymatic degradation of progoitrin during sample preparation?

A: To prevent enzymatic degradation by myrosinase in plant extracts, it is essential to inactivate the enzyme. This can be achieved by:

  • Heating: Rapidly heating the sample, for instance, by using a boiling methanol-water mixture for extraction, can effectively denature and inactivate myrosinase.[4]

  • Freeze-drying: Lyophilizing the plant material before extraction can also help in preserving the glucosinolates by minimizing enzyme activity.

Quantitative Data Summary

The stability of this compound is influenced by various factors. The following tables summarize the available quantitative and semi-quantitative data.

Table 1: Effect of Temperature and pH on Progoitrin Thermal Degradation Rate

Temperature (°C)pHRelative Degradation RateReference
150 - 2009.0Highest[7][8]
150 - 2007.0Moderate[7][8]
150 - 2005.0Lowest[7][8]

Table 2: Stability of Progoitrin in Rat Plasma Under Various Storage Conditions

ConditionAnalyte Concentration (ng/mL)Stability Assessment (Relative Error %)ConclusionReference
Short-term (Room Temp, 24h)5, 100, 4000< 12.88%Stable[5]
Long-term (-20°C, 2 weeks)5, 100, 4000< 12.88%Stable[5]
Freeze-Thaw (3 cycles)5, 100, 4000< 12.88%Stable[5]
Autosampler5, 100, 4000< 12.88%Stable[5]

Experimental Protocols

Protocol 1: Preparation of Progoitrin Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of this compound.

Materials:

  • This compound (progoitrin) analytical standard (solid)

  • HPLC-grade methanol

  • Ultrapure water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with screw caps

Procedure:

  • Equilibration: Allow the container of solid progoitrin standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the required amount of the solid standard using a calibrated analytical balance.

  • Dissolution: Transfer the weighed standard to a volumetric flask. Dissolve the standard in a small amount of ultrapure water and then bring to volume with 70% methanol in water. Ensure the standard is completely dissolved by gentle swirling or sonication. This will be your stock solution.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with 70% methanol in water to achieve the desired concentrations for your calibration curve.

  • Storage: Transfer the stock and working solutions into clearly labeled amber glass vials. For long-term storage, store the stock solution at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Working solutions can be stored at 2-8°C for short-term use (e.g., during a single experiment).

Protocol 2: HPLC Method for Quantification of Progoitrin

Objective: To provide a general HPLC method for the quantification of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, increasing linearly over time to elute the analyte. The specific gradient will need to be optimized for your system and sample matrix.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 229 nm

  • Injection Volume: 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Injection: Inject the prepared progoitrin working standards to generate a calibration curve.

  • Sample Injection: Inject the prepared samples for analysis.

  • Data Analysis: Integrate the peak corresponding to progoitrin and quantify its concentration using the calibration curve.

Visualizations

progoitrin_degradation_pathway progoitrin R-2-Hydroxy-3-butenyl glucosinolate (Progoitrin) myrosinase Myrosinase (in plant tissue) heat Heat (Thermal Degradation) goitrin Goitrin (5-vinyloxazolidine-2-thione) progoitrin->goitrin Enzymatic Hydrolysis nitriles Nitriles (e.g., 2,4-pentadienenitrile) & other volatile compounds progoitrin->nitriles Non-enzymatic Degradation myrosinase->goitrin heat->nitriles

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis weigh Weigh Solid Standard dissolve Dissolve in Solvent (e.g., 70% MeOH) weigh->dissolve dilute Serial Dilution to Working Standards dissolve->dilute inject Inject Standards & Samples dilute->inject To HPLC separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (229 nm) separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: General experimental workflow for progoitrin analysis by HPLC.

References

Minimizing matrix effects in LC-MS/MS analysis of progoitrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of progoitrin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis, and why are they a concern for progoitrin?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, progoitrin.[1] Matrix effects occur when these co-eluting components interfere with the ionization of progoitrin in the mass spectrometer's ion source.[1][2] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[1] These effects are a major concern because they can severely compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[3] In complex biological or plant matrices where progoitrin is often measured, components like salts, lipids, and proteins can be significant sources of matrix effects.[1][4]

Q2: How can I determine if my progoitrin analysis is affected by matrix effects?

A2: There are two primary methods to evaluate matrix effects:

  • Post-Extraction Spike Method: This is a quantitative assessment. You compare the peak response of progoitrin spiked into a blank matrix extract (a sample that does not contain progoitrin but has gone through the entire extraction process) with the response of progoitrin in a pure solvent at the same concentration.[5] A significant difference in response indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a qualitative method. A constant flow of a progoitrin standard solution is infused into the LC flow just before it enters the mass spectrometer. A blank matrix extract is then injected onto the column. Dips or peaks in the constant progoitrin signal indicate retention times where co-eluting matrix components are causing ion suppression or enhancement.[3]

Q3: What are the most effective strategies to minimize matrix effects?

A3: A multi-faceted approach is most effective, focusing on three key areas:

  • Optimized Sample Preparation: This is the most critical step to remove interfering components before analysis.[1][6] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and sample dilution are highly effective.[5][6]

  • Chromatographic Separation: Improving the separation of progoitrin from matrix components can significantly reduce interference.[1] This involves optimizing the LC column, mobile phase composition, and gradient elution.

  • Use of Internal Standards: This strategy compensates for, rather than eliminates, matrix effects. A Stable Isotope-Labeled (SIL) internal standard is the preferred choice as it behaves nearly identically to progoitrin during extraction, chromatography, and ionization.[1][7]

Q4: Which sample preparation technique is best for progoitrin?

A4: The best technique depends on the complexity of your sample matrix.

  • Solid-Phase Extraction (SPE) is often the most effective method for cleaning up complex samples and has been shown to successfully eliminate interference in glucosinolate analysis.[6][8] Mixed-mode or polymeric SPE cartridges can provide excellent selectivity.[6]

  • Liquid-Liquid Extraction (LLE) can be tailored by adjusting solvent polarity and pH to selectively extract progoitrin while leaving many interfering substances behind.[6]

  • Protein Precipitation (PPT) is a simpler but generally less clean method. It is often followed by a dilution step to reduce the concentration of remaining matrix components.[6]

  • Sample Dilution is a straightforward approach that can be effective, provided the final progoitrin concentration remains above the method's limit of quantification.[5]

Q5: How do I select and use an internal standard (IS) to correct for matrix effects?

A5: The ideal internal standard is a Stable Isotope-Labeled (SIL) version of progoitrin (e.g., containing ¹³C or ¹⁵N).[9][10] SIL-IS is considered the gold standard because it has the same chemical properties and chromatographic retention time as progoitrin, ensuring it experiences the same degree of matrix effect.[7][11] The IS should be added to the sample at the very beginning of the sample preparation process. Quantification is then based on the ratio of the analyte peak area to the IS peak area, which remains stable even if ion suppression or enhancement occurs.[1] If a SIL-IS is not available, a structural analogue can be used, but it may not perfectly correct for matrix effects as its chromatographic and ionization behavior might differ from progoitrin.[7]

Q6: Can I adjust my LC-MS/MS instrument parameters to reduce matrix effects?

A6: Yes, instrument parameters can be optimized. For the LC system, adjusting the mobile phase can improve separation and ionization. For instance, in the analysis of glucosinolates, using acetic acid as a mobile phase modifier has been shown to result in better signal intensity in negative electrospray ionization (ESI) mode compared to formic acid.[12] For the MS system, using the Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity by monitoring specific precursor-to-product ion transitions for progoitrin, which helps to distinguish it from background noise.[13]

Troubleshooting Guide

Problem: I am observing significant ion suppression and low signal intensity for progoitrin.

  • Possible Cause: High concentration of co-eluting matrix components.

  • Solution:

    • Improve Sample Cleanup: Implement or enhance a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step in your sample preparation protocol.[6] These techniques are more effective at removing interferences than simple protein precipitation.

    • Dilute the Sample: Try diluting the final extract before injection. This reduces the concentration of all components, including interfering ones, and can alleviate ion suppression.[5] Ensure the diluted concentration is still within the linear range of your assay.

    • Optimize Chromatography: Modify your LC gradient to achieve better separation between progoitrin and the region where matrix effects are observed (identified via post-column infusion).[3]

Problem: My results show poor reproducibility and high variability between samples.

  • Possible Cause: Inconsistent matrix effects across different samples or batches. This can happen even within the same crop type due to natural variations.[14]

  • Solution:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects.[11] The ratio of analyte to IS will remain consistent, improving reproducibility.

    • Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for all samples. Any variation in extraction efficiency can alter the final matrix composition.[15]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix extract that is representative of your study samples. This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.[1]

Problem: The progoitrin peak in my chromatogram is tailing or splitting.

  • Possible Cause: While this can be a chromatographic issue, it can also be related to the sample matrix. High concentrations of matrix components can overload the column inlet or interact with the stationary phase.[16]

  • Solution:

    • Check for Column Contamination: Flush the column according to the manufacturer's instructions. If the problem persists, install a guard column or an in-line filter to protect the analytical column from particulates and strongly retained matrix components.[16]

    • Evaluate Injection Solvent: Ensure your injection solvent is not significantly stronger than the initial mobile phase. A strong solvent can cause peak distortion.[16]

    • Improve Sample Cleanup: A cleaner sample is less likely to cause column-related peak shape issues. Revisit your sample preparation method to remove more of the matrix.[2]

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
Sample Preparation TechniqueGeneral PrincipleAdvantagesDisadvantagesTypical Matrix Effect (%)*
Dilute-and-Shoot Sample is simply diluted with an appropriate solvent and injected.Fast, simple, and inexpensive.High potential for significant matrix effects; only suitable for simple matrices or when high sensitivity is not required.[5]Can be >50% (suppression)
Protein Precipitation (PPT) Protein is precipitated from the sample (e.g., plasma) using an organic solvent (e.g., acetonitrile).Relatively simple and fast.Co-precipitates some analytes; supernatant still contains many matrix components like phospholipids.[6][17]20% - 50%
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide a very clean extract if solvent and pH are optimized.[6]Can be labor-intensive; may require evaporation and reconstitution steps.10% - 30%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective and provides a very clean extract, leading to minimal matrix effects.[6][8]Requires method development; can be more costly than other methods.<15%[8]

*Note: Values are illustrative and can vary significantly based on the specific matrix, analyte, and LC-MS/MS method.

Experimental Protocol: Solid-Phase Extraction (SPE) for Progoitrin Analysis

This protocol is a general guideline and should be optimized for your specific sample matrix and instrumentation.

  • Sample Pre-treatment:

    • Homogenize the sample (e.g., plant tissue) in a suitable solvent (e.g., 70% methanol).

    • Centrifuge the homogenate to pellet solids.

    • Collect the supernatant. At this stage, add a Stable Isotope-Labeled Internal Standard.

    • Dilute the supernatant with an appropriate buffer to ensure proper binding to the SPE cartridge (e.g., dilute with water to reduce organic content).

  • SPE Cartridge Conditioning:

    • Select a reversed-phase SPE cartridge (e.g., C18).

    • Wash the cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of water or the initial mobile phase buffer. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar, interfering compounds.

  • Elution:

    • Elute progoitrin from the cartridge using a small volume (e.g., 1 mL) of a strong solvent (e.g., 90% methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase.

    • The sample is now ready for LC-MS/MS injection.

Visual Workflow

Workflow_Matrix_Effects cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Mitigation Strategy cluster_2 Optimization Loop cluster_3 Phase 3: Re-evaluation & Validation start Start: Inconsistent or Inaccurate Results assess Assess Matrix Effect (Post-Extraction Spike) start->assess decision_me Matrix Effect Significant? assess->decision_me Quantify ME% no_me Proceed with Validation decision_me->no_me No (<15%) sample_prep Optimize Sample Prep (e.g., SPE, LLE) decision_me->sample_prep Yes (>15%) validate Final Method Validation no_me->validate lc_method Optimize LC Method (Gradient, Column) sample_prep->lc_method use_is Incorporate SIL-IS lc_method->use_is reassess Re-assess Matrix Effect use_is->reassess reassess->decision_me Iterate until ME is minimized

References

Addressing variability in R-2-Hydroxy-3-butenyl glucosinolate content in plant samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-2-Hydroxy-3-butenyl glucosinolate (Progoitrin). Our goal is to help you address variability in your plant sample analysis and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its content variable?

This compound, also known as progoitrin, is a type of glucosinolate found in Brassicaceae vegetables.[1] Its concentration in plant samples can vary significantly due to a combination of genetic, environmental, and physiological factors.[2][3][4] Different plant species, and even different cultivars within a species, will have varying genetic predispositions for producing this compound.[2] The content also changes with the plant's developmental stage and the specific organ being sampled (e.g., seeds, sprouts, leaves, roots).[2] Post-harvest handling and processing methods can also dramatically alter its measured content.[5][6]

Q2: What is the major cause of this compound degradation during sample preparation?

The primary cause of degradation is the enzymatic activity of myrosinase.[7][8][9] In intact plant cells, this compound is stored separately from the myrosinase enzyme. When the plant tissue is damaged, such as during harvesting, grinding, or inadequate extraction procedures, myrosinase comes into contact with the glucosinolate and hydrolyzes it into unstable aglycones, which then rearrange to form various breakdown products like isothiocyanates, nitriles, and oxazolidin-2-thiones (e.g., goitrin).[8][9] This enzymatic degradation is a major source of variability and artificially low measurements of the intact glucosinolate.[8]

Q3: How does temperature affect the stability of this compound?

Temperature plays a critical role in both enzymatic and non-enzymatic degradation. Brief exposure to high temperatures (e.g., boiling or steaming) is often used to deactivate myrosinase and preserve the intact glucosinolate content.[5] However, prolonged exposure to heat, especially in the presence of water, can lead to thermal degradation of the glucosinolate itself, independent of myrosinase activity.[10] Indole glucosinolates are generally more susceptible to thermal degradation than aliphatic ones.[10] Therefore, a careful balance must be struck to inactivate enzymes without causing significant thermal breakdown.

Q4: Can I use a single standard to quantify all glucosinolates in my sample?

While it is common practice to use a single, commercially available glucosinolate like sinigrin as an external standard, it is crucial to apply response factors for accurate quantification of different glucosinolates, including this compound.[11][12] Different glucosinolates can have different responses in analytical systems like HPLC-UV. Using established relative response factors corrects for these differences and provides a more accurate quantification of each individual glucosinolate.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no detection of this compound 1. Myrosinase activity: The enzyme may have degraded the glucosinolate during sample preparation.[7][8] 2. Improper extraction: The chosen solvent or method may not be efficient for extraction. 3. Thermal degradation: Excessive heat during processing may have destroyed the compound.[10]1. Immediately inactivate myrosinase upon sample collection. This can be achieved by flash-freezing in liquid nitrogen, freeze-drying (lyophilization), or by homogenizing the sample in boiling methanol or water.[5][7][13] 2. Use a validated extraction method, such as boiling 70-80% methanol, which has been shown to be effective for glucosinolate extraction and simultaneously inactivates myrosinase.[14][15] 3. Avoid prolonged heating. If using heat for enzyme inactivation, ensure it is rapid and for a minimal duration.[5]
High variability between replicate samples 1. Inhomogeneous sample: The plant material was not sufficiently homogenized before taking analytical subsamples. 2. Inconsistent enzyme inactivation: Myrosinase activity was not uniformly stopped across all samples. 3. Variable water content: If fresh weight is used for calculations, differences in water content between samples can introduce variability.1. Ensure the entire plant sample is finely and uniformly ground (e.g., to a homogenous powder after freeze-drying) before weighing out portions for extraction.[15] 2. Standardize the time between tissue disruption and enzyme inactivation for all samples. Ensure consistent application of the inactivation method (e.g., consistent temperature and duration of boiling). 3. Use freeze-dried material and calculate concentrations based on dry weight to eliminate variability from water content.[7]
Poor peak separation in HPLC chromatogram 1. Suboptimal HPLC gradient: The mobile phase gradient may not be suitable for separating this compound from other compounds. 2. Column degradation: The HPLC column may be old or contaminated.1. Adjust the acetonitrile-water gradient to improve the separation of glucosinolate peaks. Decreasing the rate of acetonitrile increase can often enhance resolution.[11] 2. Replace the pre-column or the analytical column if performance has degraded.[11]
Unexpected breakdown products detected 1. Spontaneous rearrangement: The aglucone of this compound can spontaneously form goitrin.[16] 2. pH-dependent degradation: The pH during extraction or analysis can influence the type of breakdown products formed.[8]1. This is an inherent property of the molecule post-myrosinase activity. To study the intact glucosinolate, preventing myrosinase activity is key. 2. Maintain a neutral or slightly acidic pH during extraction to favor the formation of isothiocyanates over nitriles if breakdown is being studied. For intact analysis, buffering the extraction solvent may be considered.

Experimental Protocols

Protocol 1: Extraction and Quantification of Intact this compound

This protocol is adapted from established methods for glucosinolate analysis using HPLC.[11][17]

1. Sample Preparation and Enzyme Inactivation:

  • Harvest plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

  • Lyophilize (freeze-dry) the frozen tissue to a constant weight.

  • Grind the dried tissue into a fine, homogenous powder using a ball mill or mortar and pestle. Store the powder at -20°C or below in a desiccated environment until extraction.

2. Extraction:

  • Weigh approximately 100 mg of the dried plant powder into a microcentrifuge tube.

  • Add 1 mL of 70% methanol, pre-heated to 70°C.

  • Vortex thoroughly and place in a 70°C water bath for 20 minutes, vortexing occasionally.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube. This is your crude glucosinolate extract.

3. HPLC Analysis:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[11]

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of B, increasing linearly to elute the compounds. An example gradient is: 0-2 min, 2% B; 2-18 min, 2-30% B; 18-20 min, 30-90% B; 20-22 min, 90% B; 22-24 min, 90-2% B; 24-30 min, 2% B.

  • Flow Rate: 0.75 mL/min.[11]

  • Detection: UV detector at 229 nm.[11]

  • Quantification: Create a calibration curve using a certified standard of sinigrin. Calculate the concentration of this compound using its relative response factor. The response factor for progoitrin (2-OH-3-butenyl GSL) is approximately 1.09.[11]

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving chain elongation of the amino acid methionine, formation of the core glucosinolate structure, and side-chain modification.[1][18][19] The final step, the hydroxylation of 3-butenyl glucosinolate to form this compound, is a key modification.[1]

G cluster_0 Chain Elongation & Core Synthesis cluster_1 Side-Chain Modification Methionine Methionine Chain-elongated Methionine Chain-elongated Methionine Methionine->Chain-elongated Methionine Multiple Steps 3-Butenylglucosinolate (Gluconapin) 3-Butenylglucosinolate (Gluconapin) Chain-elongated Methionine->3-Butenylglucosinolate (Gluconapin) Core GSL Synthesis This compound (Progoitrin) This compound (Progoitrin) 3-Butenylglucosinolate (Gluconapin)->this compound (Progoitrin) Hydroxylation (GSL-OH)

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Glucosinolate Analysis

A robust experimental workflow is critical to minimize variability in glucosinolate quantification. The following diagram outlines the key steps from sample collection to data analysis.

G A Plant Sample Collection B Flash Freezing (Liquid Nitrogen) A->B Immediate Inactivation C Lyophilization (Freeze-Drying) B->C D Homogenization (Grinding) C->D E Extraction (70°C, 70% Methanol) D->E F Centrifugation E->F G Supernatant Collection F->G H HPLC-UV Analysis (229 nm) G->H I Data Analysis & Quantification H->I

Caption: Standard workflow for glucosinolate extraction and analysis.

Degradation Pathway of this compound

Upon tissue damage, myrosinase initiates the degradation of this compound, leading to the formation of biologically active compounds.[8][9][20]

G Plant_Tissue_Damage Plant_Tissue_Damage Myrosinase_Release Myrosinase_Release Plant_Tissue_Damage->Myrosinase_Release Hydrolysis Myrosinase Hydrolysis Myrosinase_Release->Hydrolysis Progoitrin R-2-Hydroxy-3-butenyl glucosinolate (Progoitrin) Progoitrin->Hydrolysis Aglycone Unstable Aglycone Hydrolysis->Aglycone Rearrangement Spontaneous Rearrangement Aglycone->Rearrangement Goitrin Goitrin (5-vinyloxazolidine-2-thione) Rearrangement->Goitrin

Caption: Enzymatic degradation of Progoitrin upon tissue damage.

References

Validation & Comparative

Comparative analysis of progoitrin content in different Brassica cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, understanding the distribution of bioactive compounds across different plant cultivars is paramount. Progoitrin, a glucosinolate found in Brassica vegetables, is of particular interest due to its potential goitrogenic effects and its role as a precursor to bioactive isothiocyanates. This guide provides a comparative analysis of progoitrin content in various Brassica cultivars, supported by experimental data and detailed methodologies.

Progoitrin Content in Brassica Cultivars: A Quantitative Overview

Progoitrin levels can vary significantly among different Brassica species and even between cultivars of the same species. Environmental conditions can also influence its concentration. The following table summarizes progoitrin content across a range of Brassica cultivars, with data compiled from multiple studies. All values are presented in micromoles per gram of dry weight (µmol/g DW) to facilitate comparison.

Brassica SpeciesCultivar/TypeProgoitrin Content (µmol/g DW)Reference(s)
Brassica rapaTurnip Greens0.38 - 2.26[1][2]
Chinese Cabbage0.16 - 8.54[3][4]
Brassica napusNabicol1.4 - 41.0 (location dependent)[5]
Clubroot-Resistant Cultivars (leaves)~1.0 - 2.5[6]
Clubroot-Susceptible Cultivars (leaves)~1.5 - 3.0[6]
Brassica oleraceaCabbage (various genotypes)0.00 - 2.57[7]
Brussels SproutsMajor glucosinolate, variable content[8]
Kohlrabi Sprouts2.43 - 3.41[9]

Experimental Protocol: Quantification of Progoitrin

The standardized method for quantifying progoitrin and other glucosinolates involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC). The following protocol is a widely accepted method for this purpose.[10][11]

Extraction of Glucosinolates
  • Sample Preparation: Freeze-dry plant material and grind it into a fine powder.

  • Extraction: Weigh approximately 100 mg of the dried powder into a 2 mL reaction tube. Add 1.5 mL of 70% methanol and two small metal beads.

  • Myrosinase Inactivation: Place the tubes in a thermomixer at 95°C for 10 minutes to inactivate the myrosinase enzyme, which would otherwise hydrolyze the glucosinolates.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction: Add another 1.5 mL of 70% methanol to the pellet, vortex, and centrifuge again. Combine the supernatants.

Desulfation of Glucosinolates
  • Column Preparation: Use a 96-well plate with DEAE-Sephadex A-25 columns.

  • Loading: Apply the combined supernatants to the columns.

  • Washing: Wash the columns with 70% methanol, followed by water, and then a 20 mM sodium acetate buffer (pH 5.0).

  • Enzymatic Reaction: Add purified sulfatase solution to each column and incubate overnight at room temperature. This step removes the sulfate group from the glucosinolates, which is necessary for efficient HPLC separation.

  • Elution: Elute the desulfoglucosinolates from the columns with ultrapure water.

HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used for separation.

  • Detection: The desulfoglucosinolates are detected at a wavelength of 229 nm.

  • Quantification: Progoitrin is identified based on its retention time compared to a purified standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a desulfoprogoitrin standard.

Experimental Workflow for Progoitrin Quantification

experimental_workflow cluster_extraction 1. Glucosinolate Extraction cluster_purification 2. Desulfation cluster_analysis 3. HPLC Analysis A Sample Preparation (Freeze-drying, Grinding) B Extraction with 70% Methanol A->B C Myrosinase Inactivation (95°C, 10 min) B->C D Centrifugation & Supernatant Collection C->D E Load Extract onto DEAE-Sephadex Column D->E F Wash Column E->F G Sulfatase Treatment (Overnight) F->G H Elute Desulfoglucosinolates G->H I Injection into HPLC-UV H->I J Separation on C18 Column I->J K Detection at 229 nm J->K L Quantification K->L

Caption: Workflow for progoitrin quantification.

Progoitrin Biosynthesis Signaling Pathway

Progoitrin is an aliphatic glucosinolate derived from the amino acid methionine. Its biosynthesis involves a multi-step pathway encompassing chain elongation, core structure formation, and side-chain modification.[12][13][14] The final step, the hydroxylation of gluconapin to form progoitrin, is a critical control point in determining its accumulation.[15]

progoitrin_biosynthesis cluster_chain_elongation Chain Elongation cluster_core_formation Core Glucosinolate Formation cluster_side_chain_modification Side-Chain Modification Met Methionine Keto 2-oxo acid Met->Keto BCAT4 Elongated Chain-elongated Amino Acids Keto->Elongated MAM Aldoxime Aldoxime Elongated->Aldoxime CYP79F1 Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83A1 Desulfo Desulfoglucosinolate Thiohydroximate->Desulfo UGT74B1 Core Core Glucosinolate (Gluconapin) Desulfo->Core SOT16/17/18 Progoitrin Progoitrin Core->Progoitrin GSL-OH (BocODD1/2)

Caption: Aliphatic glucosinolate biosynthesis pathway leading to progoitrin.

References

A Comparative Guide to Progoitrin Quantification: Cross-Validation of LC-MS/MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the quantification of progoitrin, a glucosinolate of interest for its potential health implications. This document outlines the experimental protocols and presents a cross-validation of the two methods, supported by performance data, to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction to Progoitrin and its Quantification

Progoitrin is a glucosinolate found in cruciferous vegetables, such as broccoli and rapeseed. Its breakdown products can have goitrogenic effects, making its accurate quantification crucial in food science, nutrition, and drug development. Both HPLC with ultraviolet (UV) detection and LC-MS/MS are powerful analytical techniques for quantifying phytochemicals like progoitrin. This guide explores the principles of each method and compares their performance for progoitrin analysis.

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for precise identification and quantification based on mass-to-charge ratios[1][2]. HPLC with UV detection is a robust and widely used technique that separates compounds based on their physicochemical properties, with quantification achieved by measuring UV absorbance[2][3]. The choice between these methods depends on factors such as the required sensitivity, sample complexity, and available resources[1][2].

Comparative Analysis of Method Performance

A direct cross-validation study for progoitrin quantification using both LC-MS/MS and HPLC was not found in the reviewed literature. However, by compiling data from validated methods for progoitrin and other glucosinolates, a comparative assessment can be made.

Table 1: Performance Characteristics of LC-MS/MS for Progoitrin Quantification

Validation ParameterPerformance Data
Linearity (Concentration Range) 2–5000 ng/mL (r > 0.996)[1][2]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1][2]
Accuracy (as Relative Error, RE) Within ±15%[1][2]
Precision (as Relative Standard Deviation, RSD) Intraday and Interday RSD within ±15%[1][2]
Specificity High, based on specific precursor-to-product ion transitions[1][2]

Table 2: Performance Characteristics of HPLC-UV for Progoitrin Quantification

Validation ParameterPerformance Data
Linearity (Concentration Range) 17.9 – 537 µg/mL (for a related glucosinolate, glucotropaeolin, as an internal standard for progoitrin analysis)[4]
Limit of Detection (LOD) Not explicitly reported for progoitrin. For other phytochemicals using HPLC-UV, LODs can be in the range of 0.5-1.0 µg/mL[5][6].
Limit of Quantification (LOQ) Not explicitly reported for progoitrin. For other phytochemicals using HPLC-UV, LOQs can be in the range of 1.5-3.0 µg/mL[5][6].
Accuracy (as Recovery) 99.1% for goitrin (a related compound)[4]
Precision (as Relative Standard Deviation, RSD) < 6.6%[4]
Specificity Lower than LC-MS/MS, relies on chromatographic retention time and UV spectrum[2][3]

Key Comparison Points:

  • Sensitivity: LC-MS/MS demonstrates significantly higher sensitivity with an LLOQ of 2 ng/mL, making it suitable for trace-level analysis[1][2]. HPLC-UV methods are generally less sensitive[5].

  • Specificity: The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides superior specificity by monitoring a specific precursor ion and its characteristic product ions, reducing the likelihood of interference from other compounds in the matrix[1][2]. HPLC-UV relies on retention time and UV spectral data, which can be less specific in complex samples[2][3].

  • Linearity: Both methods show good linearity over their respective concentration ranges[1][2][4].

  • Accuracy and Precision: Both techniques demonstrate acceptable accuracy and precision for quantitative analysis[1][2][4].

  • Complexity and Cost: HPLC-UV systems are generally less expensive to purchase and operate, and the methodology can be simpler to develop and run compared to the more complex LC-MS/MS systems[2][3].

Experimental Protocols

LC-MS/MS Method for Progoitrin Quantification

This protocol is based on a validated method for the pharmacokinetic study of epiprogoitrin and progoitrin[1][2].

  • Sample Preparation: Protein precipitation of plasma samples is performed using acetonitrile.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC™ HSS T3 column[1][2].

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid[1][2].

    • Flow Rate: 0.3 mL/min[1][2].

    • Injection Volume: Not specified.

    • Column Temperature: Not specified.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer[1].

    • Ionization Mode: Negative Electrospray Ionization (ESI)[1].

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1][2].

    • MRM Transitions:

      • Progoitrin: m/z 388 → 97[1].

      • Internal Standard (Sinigrin): m/z 358 → 97[1].

    • Optimized Parameters: Nebulizer gas flow (3 L/min), heating gas flow (10 L/min), drying gas flow (10 L/min), interface temperature (300℃), desolvation line temperature (250℃), and heat block temperature (400℃)[1].

HPLC-UV Method for Progoitrin Quantification

This protocol is based on a validated method for the analysis of glucosinolates, including progoitrin, in broccoli powder[4].

  • Sample Preparation: Extraction of progoitrin from the sample matrix. An internal standard (e.g., glucotropaeolin) is added before extraction[4].

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used[7].

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed[7].

    • Flow Rate: Typically around 0.75 mL/min[7].

    • Injection Volume: Not specified.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C[7].

    • Detection: UV detector set at 229 nm[7].

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as LC-MS/MS and HPLC.

CrossValidationWorkflow start Start: Define Analytical Need method_dev_hplc HPLC Method Development & Optimization start->method_dev_hplc method_dev_lcms LC-MS/MS Method Development & Optimization start->method_dev_lcms validation_hplc Single-Lab Validation (HPLC) method_dev_hplc->validation_hplc validation_lcms Single-Lab Validation (LC-MS/MS) method_dev_lcms->validation_lcms sample_analysis Analysis of the Same Set of Samples by Both Validated Methods validation_hplc->sample_analysis validation_lcms->sample_analysis data_comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) sample_analysis->data_comparison conclusion Conclusion on Method Interchangeability data_comparison->conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Conclusion

Both LC-MS/MS and HPLC-UV are suitable for the quantification of progoitrin, but they offer different advantages. LC-MS/MS is the superior choice for applications requiring high sensitivity and specificity, particularly for the analysis of progoitrin in complex biological matrices at low concentrations. HPLC-UV provides a reliable and cost-effective alternative for routine analysis where the expected concentrations of progoitrin are higher and the sample matrix is less complex. The selection of the most appropriate method should be based on the specific research question, the nature of the samples, and the available instrumentation.

References

A Comparative Analysis of the Bioactivities of R-2-Hydroxy-3-butenyl Glucosinolate and Sinigrin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of R-2-Hydroxy-3-butenyl Glucosinolate (Progoitrin) and Sinigrin, supported by experimental data.

This guide provides a detailed comparison of the biological activities of two prominent glucosinolates: this compound (also known as progoitrin) and sinigrin. Glucosinolates are secondary metabolites found in cruciferous vegetables that, upon enzymatic hydrolysis by myrosinase, yield bioactive compounds with potential therapeutic applications. This comparison focuses on their anticancer and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to the Compounds

This compound (Progoitrin) is a glucosinolate that, upon hydrolysis, primarily yields the nitrile crambene (1-cyano-2-hydroxy-3-butene) and the cyclized product goitrin . While goitrin is known for its effects on thyroid function, recent research has begun to explore the anticancer and chemopreventive properties of crambene.

Sinigrin is another well-studied glucosinolate. Its hydrolysis product, allyl isothiocyanate (AITC) , is a potent bioactive compound that has demonstrated significant anticancer, anti-inflammatory, and antioxidant activities.[1][2] The biological effects of sinigrin are largely attributed to the actions of AITC.[1][2]

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the anticancer and anti-inflammatory activities of the hydrolysis products of this compound and sinigrin.

Table 1: Comparative Anticancer Activity
CompoundCell LineAssayIC50 ValueReference
Allyl Isothiocyanate (AITC) (from Sinigrin)Malignant glioma GBM 8401MTT Assay9.25 ± 0.69 µM (24h)[3]
Cisplatin-resistant oral cancer (CAR)MTT Assay~30 µM (48h)[3]
Lung cancer H1299MTT Assay5 µM[3]
Lung cancer A549MTT Assay10 µM[3]
Bladder cancerMTT AssayIC50 of 2.7–3.3 μM
Crambene (from Progoitrin)Mouse hepatoma Hepa 1c1c7Quinone Reductase InductionEffective concentration ~100-fold higher than sulforaphane
Rat H4IIEC3Cell Cycle Arrest5 mM
Human Hep G2Cell Cycle Arrest5 mM
Table 2: Comparative Anti-inflammatory Activity
CompoundCell Line/ModelAssayEffectReference
Sinigrin LPS-activated RAW 264.7 macrophagesNitric Oxide (NO) ProductionInhibition of NO production[1][4]
LPS-activated RAW 264.7 macrophagesCytokine Production (TNF-α, IL-6)Significant suppression[1][4]
TNF-α-induced vascular smooth muscle cellsVCAM-1 ExpressionInhibition via NF-κB suppression[2][5]
Goitrin (from Progoitrin)Animal modelsThyroid functionCan induce hypothyroidism

Signaling Pathways

The bioactivities of these compounds are mediated through various signaling pathways. Below are diagrams illustrating the key pathways involved in their anticancer and anti-inflammatory effects.

anticancer_pathway_sinigrin cluster_AITC Allyl Isothiocyanate (AITC) from Sinigrin AITC AITC ROS ↑ ROS Production AITC->ROS PI3K PI3K AITC->PI3K Bcl2 Bcl-2 (Anti-apoptotic) AITC->Bcl2 CellCycleArrest Cell Cycle Arrest (G2/M phase) AITC->CellCycleArrest p53 ↑ p53 AITC->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspases Caspase Activation Bcl2->Caspases Bax Bax (Pro-apoptotic) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53->Bax

Anticancer signaling pathway of AITC.

anti_inflammatory_pathway_sinigrin cluster_Sinigrin Sinigrin Sinigrin Sinigrin MAPK MAPK (JNK, p38) Sinigrin->MAPK NFkB NF-κB Sinigrin->NFkB NLRP3 NLRP3 Inflammasome Sinigrin->NLRP3 LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB TLR4->NLRP3 ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->ProInflammatory NFkB->ProInflammatory NO_COX2 NO, COX-2 NFkB->NO_COX2 NLRP3->ProInflammatory

Anti-inflammatory signaling pathway of Sinigrin.

crambene_pathway cluster_Crambene Crambene from Progoitrin Crambene Crambene Keap1 Keap1 Crambene->Keap1 inactivates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 sequesters QR Quinone Reductase (Phase II Enzyme) ARE->QR induces expression

Chemopreventive signaling pathway of Crambene.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., AITC or crambene) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm is used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Assay

Principle: This assay measures the amount of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured colorimetrically.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of various concentrations of the test compound (e.g., sinigrin). Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[8]

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quinone Reductase (QR) Activity Assay

Principle: This assay measures the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme. The enzyme activity is determined by measuring the reduction of menadione, which then reduces a tetrazolium dye (MTT) to a colored formazan product.[9]

Protocol:

  • Cell Lysis: After treating the cells with the test compound (e.g., crambene), wash the cells with PBS and lyse them in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing Tris buffer, BSA, FAD, G6P, NADP+, G6P dehydrogenase, and MTT.

  • Assay Initiation: Add the cell lysate to the reaction mixture in a 96-well plate. Initiate the reaction by adding menadione.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Stopping the Reaction: Stop the reaction by adding a stopping solution (e.g., dicoumarol, an inhibitor of QR).

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 610 nm.

  • Data Analysis: Calculate the specific activity of QR, typically normalized to the total protein concentration in the cell lysate.

Conclusion

This comparative guide highlights the distinct bioactivities of this compound (progoitrin) and sinigrin, primarily through their respective hydrolysis products. Sinigrin's derivative, allyl isothiocyanate (AITC), demonstrates potent anticancer and anti-inflammatory effects, with a growing body of quantitative data and well-elucidated signaling pathways. The bioactivity of progoitrin's derivatives, crambene and goitrin, is an emerging area of research. Crambene shows promise as a chemopreventive agent through the induction of phase II enzymes, while goitrin's primary bioactivity relates to thyroid function.

For researchers and drug development professionals, this guide provides a foundational understanding of the comparative potential of these two glucosinolates. Further research, particularly direct comparative studies and the acquisition of more extensive quantitative data for progoitrin's derivatives, is crucial for a more comprehensive evaluation of their therapeutic potential. The provided experimental protocols offer a starting point for conducting such comparative investigations.

References

Progoitrin in Broccoli: A Comparative Analysis of Organic and Conventional Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the variation of bioactive compounds in food sources is critical. This guide provides a comparative analysis of progoitrin levels in broccoli grown under organic and conventional agricultural systems, supported by experimental data and detailed methodologies.

Progoitrin, a glucosinolate found in Brassica vegetables, is a precursor to goitrin, a compound known to have goitrogenic effects by potentially interfering with thyroid hormone synthesis. The concentration of progoitrin and other glucosinolates in broccoli can be influenced by various factors, including genetics, environmental conditions, and agricultural practices. This guide examines the available scientific literature to compare progoitrin levels in organically and conventionally grown broccoli.

Quantitative Data Summary

Direct comparative studies focusing specifically on progoitrin levels in organically versus conventionally grown broccoli have found its presence to be inconsistent and in trace amounts. However, studies analyzing the broader glucosinolate profile in broccoli under these different cultivation systems have yielded significant findings for other related compounds.

A study examining two broccoli varieties over two years found that while progoitrin was only detected in trace amounts, the levels of the indolyl glucosinolates, glucobrassicin and neoglucobrassicin, were significantly higher in broccoli grown under fully organic management compared to fully conventional systems.[1] This suggests that organic cultivation practices may influence the biosynthesis and accumulation of certain glucosinolates.

Below is a summary of the quantitative data for major glucosinolates from a comparative study of organic and conventional broccoli.

GlucosinolateCultivation SystemMean Concentration (µmol/g DW)
Glucobrassicin Organic1.37
Conventional0.77
Neoglucobrassicin Organic0.83
Conventional0.46
Progoitrin Organic & ConventionalInconsistent trace amounts

Data adapted from "Variation in bioactive content in broccoli (Brassica oleracea var. italica) grown under conventional and organic production"[1]. DW = Dry Weight.

Experimental Protocols

The quantification of progoitrin and other glucosinolates in broccoli typically involves extraction, desulfation, and analysis by high-performance liquid chromatography (HPLC).

Glucosinolate Extraction and Desulfation

This protocol is a widely used method for the analysis of glucosinolates in plant tissues.

1. Sample Preparation:

  • Freeze-dry broccoli floret samples and grind them into a fine powder.

2. Extraction:

  • Weigh approximately 100 mg of the powdered sample into a 2 mL tube.

  • Add a known amount of an internal standard (e.g., sinigrin) to each sample.

  • Add 1.5 mL of 70% methanol and heat at 70°C for 30 minutes, vortexing every 5 minutes.

  • Centrifuge the samples at 12,000 × g for 15 minutes at 4°C.

  • Collect the supernatant.

3. Desulfation:

  • Prepare a mini-column with an anion-exchange resin (e.g., DEAE-Sephadex A-25).

  • Load the supernatant from the extraction step onto the pre-equilibrated column.

  • Wash the column with water and then with a sodium acetate solution.

  • Add a purified sulfatase solution to the column and allow it to react overnight at room temperature. This enzymatic reaction removes the sulfate group from the glucosinolates, resulting in desulfoglucosinolates.

4. Elution:

  • Elute the desulfoglucosinolates from the column with ultrapure water.

High-Performance Liquid Chromatography (HPLC) Analysis

The eluted desulfoglucosinolates are then analyzed using HPLC.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically employed.

    • Start with a high percentage of water and gradually increase the percentage of acetonitrile to elute the compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at a specific wavelength (e.g., 229 nm) to identify and quantify the desulfoglucosinolates based on their retention times and spectral characteristics compared to known standards.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the comparative analysis of progoitrin levels.

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_extraction Extraction & Desulfation cluster_analysis Analysis organic Organic Broccoli freeze_dry Freeze-Drying organic->freeze_dry conventional Conventional Broccoli conventional->freeze_dry grind Grinding freeze_dry->grind extraction Methanol Extraction grind->extraction desulfation Anion-Exchange & Sulfatase Treatment extraction->desulfation hplc HPLC-PDA Analysis desulfation->hplc data Data Comparison hplc->data progoitrin_pathway progoitrin Progoitrin myrosinase Myrosinase (enzyme) progoitrin->myrosinase Hydrolysis goitrin Goitrin myrosinase->goitrin thyroid Thyroid Gland goitrin->thyroid inhibition Inhibition of Iodine Uptake thyroid->inhibition

References

A Guide to the Inter-Laboratory Analysis of 2-Hydroxy-3-butenyl Glucosinolate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of 2-hydroxy-3-butenyl glucosinolate, also known as progoitrin, is critical. This glucosinolate, found in Brassicaceae vegetables, is of significant interest due to its potential goitrogenic properties and its role as a precursor to bioactive compounds. This guide provides a comparative overview of the common analytical methodologies, presents supporting experimental data, and offers detailed protocols to aid in establishing robust analytical workflows.

Comparison of Analytical Methodologies

The quantification of 2-hydroxy-3-butenyl glucosinolate is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection stands as a well-established and widely adopted method.[1][2][3][4] For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are increasingly employed.[2][4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for the analysis of the breakdown products of glucosinolates.[2][7]

Quantitative Data Summary

The concentration of 2-hydroxy-3-butenyl glucosinolate can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes representative quantitative data from various studies to provide an expected range of concentrations.

Plant MaterialTissueAnalytical MethodConcentration of 2-Hydroxy-3-butenyl Glucosinolate (progoitrin) (µmol/g dry weight)Reference
Brassica napus (Rapeseed)SeedsHPLC-UV1.5 - 4.0[8]
Brassica oleracea (Broccoli)SproutsHPLC-UV0.5 - 2.0[8]
Brassica oleracea (Cabbage)ShootsHPLC-UVNot Detected - 0.1[8]
Brassica juncea (Leaf Mustard)ShootsHPLC-UVNot Detected[8]

Experimental Protocols

A generalized, robust protocol for the extraction and analysis of 2-hydroxy-3-butenyl glucosinolate based on the widely used desulfation method followed by HPLC analysis is detailed below.[1][3][9][10]

Sample Preparation
  • Objective: To preserve the integrity of glucosinolates and prepare the sample for efficient extraction.

  • Procedure:

    • Freeze-dry fresh plant material to remove water content.

    • Grind the freeze-dried material to a fine powder using a mortar and pestle or a ball mill.

    • Store the powdered sample at -20°C or below in an airtight container until extraction.

Extraction
  • Objective: To extract glucosinolates from the plant matrix while inactivating the myrosinase enzyme.

  • Procedure:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 70% methanol pre-heated to 70°C.

    • Vortex the mixture and incubate at 70°C for 20 minutes.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Carefully collect the supernatant containing the extracted glucosinolates.

Purification and Desulfation
  • Objective: To purify the glucosinolate extract and enzymatically remove the sulfate group for improved chromatographic separation.

  • Procedure:

    • Prepare a mini-column with an anion exchange resin (e.g., DEAE-Sephadex A-25).

    • Load the supernatant from the extraction step onto the column.

    • Wash the column with water to remove impurities.

    • Add a solution of purified sulfatase to the column and incubate at room temperature for at least 4 hours (or overnight).

    • Elute the desulfoglucosinolates from the column with ultrapure water.

HPLC Analysis
  • Objective: To separate and quantify the desulfated 2-hydroxy-3-butenyl glucosinolate.

  • Procedure:

    • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV or PDA detector.

    • Mobile Phase: A gradient of water and acetonitrile is typically used.

    • Detection: Monitor the eluent at 229 nm.

    • Quantification: Use an external standard of desulfo-sinigrin to create a calibration curve. Apply a response factor for 2-hydroxy-3-butenyl glucosinolate for accurate quantification.

Visualizing the Workflow

The following diagrams illustrate the key stages of the analytical process.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Desulfation cluster_analysis Analysis FreezeDry Freeze-Drying Grind Grinding FreezeDry->Grind Extract Hot Methanol Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Purify Anion Exchange Chromatography Centrifuge->Purify Desulfate Sulfatase Treatment Purify->Desulfate HPLC HPLC-UV/PDA Analysis Desulfate->HPLC

Caption: Overview of the experimental workflow for glucosinolate analysis.

HPLC_Analysis_Detail cluster_hplc HPLC Analysis Detail Injection Sample Injection Column C18 Reversed-Phase Column Injection->Column Detection UV/PDA Detector (229 nm) Column->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Detailed steps within the HPLC analysis stage.

References

Validation of progoitrin as a marker for specific Brassica species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Progoitrin, a glucosinolate found in many Brassica species, has garnered significant attention in agricultural and pharmaceutical research. Its presence and concentration are pivotal in determining the nutritional value and potential goitrogenic effects of Brassica vegetables and oilseeds. This guide provides a comparative analysis of progoitrin levels across various Brassica species, details the experimental protocols for its quantification, and illustrates the biosynthetic pathway, validating its use as a specific chemical marker.

Comparative Analysis of Progoitrin Content

Progoitrin concentrations vary significantly among different Brassica species and even between cultivars of the same species. This variation is influenced by genetic factors and environmental conditions. The table below summarizes progoitrin content in several commercially important Brassica species, offering a clear comparison for researchers.

Brassica SpeciesCommon Name(s)Progoitrin Content (μmol/g dry weight)Key Findings & Citations
Brassica rapaTurnip, Chinese Cabbage, Mizuna0.38–2.26Found in various B. rapa vegetables, with concentrations varying between cultivars.[1][2]
Brassica oleraceaCabbage, Broccoli, Cauliflower, Brussels SproutsPresent, variableProgoitrin is present in many B. oleracea varieties, with Brussels sprouts showing notable levels.[1][3]
Brassica napusRapeseed, Canola, RutabagaCan be high; reduced in some cultivarsA major glucosinolate in rapeseed, with efforts made to breed low-progoitrin varieties for improved animal feed.[1][4][5]
Brassica junceaMustard GreensGenerally low to trace amountsTypically contains low levels of progoitrin compared to other aliphatic glucosinolates.[1][4]
Chinese Kale (Brassica oleracea var. alboglabra)Chinese KaleVariable, subject of biosynthesis studiesStudies have focused on the genetic regulation of progoitrin biosynthesis in this vegetable.[6][7]

Experimental Protocols for Progoitrin Quantification

Accurate quantification of progoitrin is essential for its validation as a marker. The most common and robust method involves High-Pressure Liquid Chromatography (HPLC) analysis of desulfated glucosinolates.

Glucosinolate Extraction

This protocol is adapted from established methods for glucosinolate analysis.[8][9][10]

  • Sample Preparation: Freeze-dry and finely grind 50-100 mg of plant material.

  • Extraction:

    • Add 1 mL of 70% methanol to the ground sample in a 2 mL tube.

    • Vortex the sample briefly.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge at 2,700 x g for 10 minutes at room temperature.

    • Carefully transfer the supernatant to a new tube.

Desulfation and Purification
  • Column Preparation: Prepare a column with a cross-linked dextran gel (e.g., Sephadex G-25).

  • Sulfatase Treatment:

    • Load the crude glucosinolate extract onto the pre-conditioned column.

    • Wash the column with ultrapure water.

    • Add a purified aryl sulfatase solution to the column and incubate overnight at room temperature to allow for desulfation.

  • Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

HPLC Analysis
  • Instrumentation: A reversed-phase C18 column is typically used.[8]

  • Mobile Phase: A gradient of acetonitrile and water is employed for separation.

  • Detection: Detection is performed using a UV detector at 229 nm.[8]

  • Quantification: Progoitrin concentration is determined by comparing the peak area to that of a known standard (e.g., sinigrin) and applying a response factor.[8]

Visualizing Key Processes

To further aid in the understanding of progoitrin as a marker, the following diagrams illustrate the biosynthetic pathway and the experimental workflow for its analysis.

Progoitrin_Biosynthesis_Pathway cluster_chain_elongation Side Chain Elongation cluster_core_structure Core Structure Formation cluster_side_chain_modification Side Chain Modification Amino_Acid_Precursor Amino Acid (e.g., Methionine) Elongated_Amino_Acid Chain-Elongated Amino Acid Amino_Acid_Precursor->Elongated_Amino_Acid GSL-Elong Glucosinolate_Core Glucosinolate Core Structure Elongated_Amino_Acid->Glucosinolate_Core Glucoraphanin Glucoraphanin Gluconapin Gluconapin Glucoraphanin->Gluconapin GSL-ALK Progoitrin Progoitrin Gluconapin->Progoitrin GSL-OH / BocODD

Caption: Biosynthesis pathway of progoitrin from an amino acid precursor.

Experimental_Workflow Start Plant Material (Brassica sp.) Grinding Freeze-Drying & Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Purification Column Purification & Desulfation Extraction->Purification Analysis HPLC Analysis Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification End Progoitrin Concentration Quantification->End

Caption: Experimental workflow for the quantification of progoitrin.

Conclusion

The validation of progoitrin as a specific marker for certain Brassica species is well-supported by extensive research. Its variable but characteristic presence across different species, coupled with robust and reproducible analytical methods for its quantification, makes it a reliable indicator for both nutritional quality assessment and chemotaxonomic studies. The detailed protocols and biosynthetic pathway information provided in this guide offer a solid foundation for researchers and professionals in the fields of plant science and drug development to utilize progoitrin as a key biomarker. The genetic basis for its production is also an active area of research, paving the way for targeted breeding programs to modulate its content in commercially important Brassica crops.[4][6][11][12]

References

Evaluating the performance of different extraction solvents for R-2-Hydroxy-3-butenyl glucosinolate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Extraction Solvents for R-2-Hydroxy-3-butenyl Glucosinolate (Progoitrin)

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of this compound, also known as progoitrin, from plant matrices is a critical first step for its quantification, characterization, and further investigation into its biological activities. The choice of extraction solvent and methodology significantly impacts the yield and purity of the extracted compound. This guide provides an objective comparison of different extraction solvents and protocols, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Comparison of Extraction Solvent Performance

The selection of an appropriate solvent system is paramount for maximizing the recovery of progoitrin. Various solvents, primarily aqueous alcohol solutions, have been evaluated for their extraction efficiency. The following table summarizes quantitative data from studies investigating the extraction of progoitrin and other glucosinolates from plant sources.

Plant SourceSolvent SystemTemperature (°C)Sample:Solvent Ratio (w/v)Progoitrin Yield/ConcentrationReference
Broccoli Sprouts50% Ethanol401:35High concentration (part of total aliphatic glucosinolates)[1]
Broccoli Sprouts50% Ethanol651:25High concentration (part of total aliphatic glucosinolates)[1]
Brassica speciesCold 80% MethanolNot specifiedNot specifiedEffective for major glucosinolates[2][3][4]
Brassica speciesBoiling MethanolNot specifiedNot specifiedCompared with cold methanol and boiling water[2][3][4]
Brassica speciesBoiling WaterNot specifiedNot specifiedCompared with cold and boiling methanol[2][3]
Brown Mustard70% Methanol55Not specifiedHigh sinigrin yield, progoitrin not specified[5]
Brown Mustard70% Methanol70Not specifiedHigh sinigrin yield, progoitrin not specified[5]

Key Findings:

  • Aqueous Ethanol: A solution of 50% ethanol has been shown to be effective in extracting aliphatic glucosinolates, including progoitrin, from broccoli sprouts.[1] The study highlighted that a balance between the sample and solvent ratio is crucial to prevent saturation and maximize extraction yields.[1]

  • Aqueous Methanol: Cold 80% methanol is a widely recommended solvent for glucosinolate extraction, demonstrating comparable or superior performance to other methods like boiling methanol or water.[2][3][4] This method is also considered less hazardous and more time- and cost-effective as it can circumvent the need for freeze-drying.[2][3][4]

  • Temperature Effects: The extraction temperature plays a significant role. For instance, in the extraction of glucosinolates from brown mustard, temperatures of 55°C and 70°C were tested, with higher temperatures not necessarily leading to better overall results when considering subsequent biological activity.[5] It is crucial to select a temperature that ensures efficient extraction without causing degradation of the target compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are summaries of typical experimental protocols for glucosinolate extraction.

Protocol 1: Hot Ethanol/Water Extraction of Glucosinolates from Broccoli Sprouts

This protocol is based on a study that optimized extraction conditions for glucosinolates, including progoitrin.[1]

  • Sample Preparation: Broccoli sprouts are freeze-dried and ground into a fine powder.

  • Extraction: A known weight of the powdered sample is mixed with a 50% ethanol/water solution at a specific sample-to-solvent ratio (e.g., 1:35 w/v).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 40°C) for a defined period with continuous shaking.

  • Centrifugation: The extract is separated from the solid residue by centrifugation.

  • Analysis: The supernatant containing the extracted glucosinolates is collected and analyzed, typically using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Cold Methanol Extraction of Glucosinolates

This method is presented as a simplified and efficient alternative to traditional protocols.[2][3][4]

  • Sample Preparation: Plant tissue (fresh or frozen) is used directly, bypassing the need for lyophilization.

  • Extraction: The tissue is homogenized in cold 80% methanol.

  • Inactivation of Myrosinase: The cold methanol serves to inactivate the myrosinase enzyme, which can otherwise degrade glucosinolates upon tissue disruption.[3]

  • Purification: The extract is then typically purified using an ion-exchange column (e.g., DEAE Sephadex) to remove interfering compounds.[4]

  • Desulfation: The glucosinolates are treated with a sulfatase enzyme to form desulfoglucosinolates, which are more amenable to chromatographic separation.

  • Analysis: The resulting desulfoglucosinolates are analyzed by HPLC with UV detection.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis PlantMaterial Plant Material (e.g., Broccoli Sprouts) Grinding Grinding / Homogenization PlantMaterial->Grinding SolventAddition Addition of Extraction Solvent (e.g., 50% EtOH, 80% MeOH) Grinding->SolventAddition Incubation Incubation (Controlled Temp. & Time) SolventAddition->Incubation Centrifugation Centrifugation / Filtration Incubation->Centrifugation Purification Ion-Exchange Chromatography (Optional) Centrifugation->Purification Desulfation Enzymatic Desulfation Purification->Desulfation HPLC HPLC Analysis Desulfation->HPLC Quantification Quantification of Progoitrin HPLC->Quantification

Caption: Generalized workflow for the extraction and analysis of progoitrin.

This guide provides a foundational understanding of the critical parameters involved in the extraction of this compound. Researchers are encouraged to optimize these protocols based on their specific plant material and analytical requirements to achieve the highest extraction efficiency and accuracy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.